BMY 7378
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBOMXUDFLRHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175334 | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-95-4 | |
| Record name | BMY-7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMY 7378
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of BMY 7378 Pharmacology
This compound, scientifically known as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a multifaceted pharmacological agent with a well-defined profile as a selective antagonist of the α1D-adrenergic receptor (α1D-AR) and a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its high affinity for the α1D-adrenoceptor subtype over other α1 subtypes confers a significant degree of selectivity, making it a valuable tool for dissecting the physiological roles of this specific receptor.[1][2][4] Furthermore, recent investigations have unveiled a novel mechanism of action for this compound as an inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting a broader therapeutic potential in cardiovascular regulation.[5][6] This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and functional effects that define the mechanism of action of this compound.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been quantified through various in vitro assays, providing a clear picture of its affinity and potency at its primary molecular targets.
Receptor Binding Affinities
The binding affinity of this compound for a range of adrenergic and serotonergic receptors has been determined using radioligand binding assays. The data, presented in Table 1, highlight its pronounced selectivity for the α1D-adrenoceptor.
Table 1: this compound Receptor Binding Affinities
| Receptor Subtype | Species/Tissue | Ligand | Ki (nM) | pKi | Reference(s) |
| α1D-Adrenoceptor | Rat (cloned) | 2 | 8.7 | [1][2] | |
| Human | 9.4 ± 0.05 | [2][4] | |||
| Rat | 8.2 ± 0.06 | [2][4] | |||
| Rabbit Ventricular Membrane | [3H]prazosin | 7.53 ± 0.09 | [7] | ||
| α1A-Adrenoceptor | Rat (cloned) | 800 | 6.1 | [1][2] | |
| α1B-Adrenoceptor | Hamster (cloned) | 600 | 6.2 | [1][2] | |
| Hamster | [125I]HEAT | 6.2 ± 0.03 | [4] | ||
| Human | [125I]HEAT | 7.2 ± 0.05 | [4] | ||
| α1C-Adrenoceptor | Bovine | [125I]HEAT | 6.1 ± 0.02 | [4] | |
| Human | [125I]HEAT | 6.6 ± 0.20 | [4] | ||
| α2C-Adrenoceptor | 6.54 | [8][9] | |||
| 5-HT1A Receptor | 8.3 | [8][10] |
Ki (Inhibition Constant): Concentration of a competing ligand that binds to 50% of the binding sites at equilibrium in the absence of the radioligand. A lower Ki indicates a higher binding affinity. pKi: The negative logarithm of the Ki value.
Functional Activity
The functional consequences of this compound binding have been assessed in various cellular and tissue-based assays. Table 2 summarizes its antagonist potency at adrenergic receptors and its inhibitory activity against ACE.
Table 2: this compound Functional Activity
| Target | Assay Type | Tissue/System | Parameter | Value | Reference(s) |
| α1D-Adrenoceptor | Functional Antagonism | Rat Aorta | pA2 | 8.9 ± 0.1 | [2][4] |
| Functional Antagonism | Rat Aorta | pA2 | 8.67 | [11][12] | |
| Smooth Muscle Cell Growth Inhibition | Rat Aorta SMCs | pKb | 8.4 | [13] | |
| α2C-Adrenoceptor | Functional Antagonism | Human Saphenous Vein | pA2 | 6.48 | [11] |
| Angiotensin-Converting Enzyme (ACE) | In vitro Activity Assay | IC50 | 136 µM | [5][6] |
pA2: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. pKb: The negative logarithm of the equilibrium dissociation constant of an antagonist. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half.
Signaling Pathways and Molecular Interactions
This compound exerts its effects by modulating distinct intracellular signaling cascades upon binding to its target receptors.
α1D-Adrenoceptor Antagonism and Downstream Signaling
As a selective antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine (B1679862) to the α1D-adrenoceptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 family of G-proteins. Blockade by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to the attenuation of downstream events such as the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, studies have demonstrated that α1D-adrenoceptor signaling can activate the mitogen-activated protein kinase (MAPK) cascade, a pathway implicated in cell growth and proliferation.[13] this compound's antagonism of the α1D-AR has been shown to inhibit norepinephrine-induced protein synthesis in vascular smooth muscle cells by blocking this MAPK pathway.[13]
This compound blocks α1D-AR signaling, inhibiting MAPK-mediated cell growth.
5-HT1A Receptor Partial Agonism
This compound acts as a partial agonist at the 5-HT1A receptor, another GPCR that is primarily coupled to Gi/o proteins.[1][2] As a partial agonist, it can elicit a submaximal response compared to full agonists like serotonin or 8-OH-DPAT, and it can also competitively inhibit the binding and effects of full agonists. Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ subunits of the dissociated Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. The hypotensive effects of this compound are, at least in part, attributed to its agonist activity at central 5-HT1A receptors.[14][15]
This compound partially activates 5-HT1A receptors, reducing cAMP and excitability.
Angiotensin-Converting Enzyme (ACE) Inhibition
A more recently discovered mechanism of action for this compound is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[5][6] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This dual action of α1D-adrenoceptor antagonism and ACE inhibition suggests that this compound may have a synergistic effect in the management of hypertension.[5][6]
This compound inhibits ACE, reducing angiotensin II-mediated vasoconstriction.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of standardized pharmacological assays.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay is used to determine the affinity of this compound for a specific receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [125I]HEAT for α1-adrenoceptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for determining receptor binding affinity using a radioligand assay.
Functional Antagonism Assay (for pA2 Determination)
This assay quantifies the potency of this compound as a competitive antagonist in a functional tissue preparation.
Methodology:
-
Tissue Preparation: A smooth muscle tissue, such as rat aorta, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a specific agonist (e.g., norepinephrine) to establish the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.
-
Agonist Dose-Response Curve (in presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
cAMP Accumulation Assay (for 5-HT1A Receptor Function)
This assay measures the ability of this compound to modulate intracellular cAMP levels, indicative of its agonist/antagonist activity at Gi/o-coupled receptors.
Methodology:
-
Cell Culture: Cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.
-
Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to elevate basal cAMP levels).
-
Compound Addition: Increasing concentrations of this compound (to assess agonist activity) or a fixed concentration of a full 5-HT1A agonist in the presence of increasing concentrations of this compound (to assess antagonist activity) are added to the cells.
-
Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curves are plotted, and EC50 (for agonist activity) or IC50 (for antagonist activity) values are calculated.
ACE Inhibition Assay (for IC50 Determination)
This assay measures the ability of this compound to inhibit the enzymatic activity of ACE.
Methodology:
-
Reagent Preparation: Prepare solutions of ACE, a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine, HHL), and this compound at various concentrations.
-
Enzyme Reaction: In a reaction vessel, ACE is pre-incubated with different concentrations of this compound.
-
Substrate Addition: The enzymatic reaction is initiated by adding the HHL substrate. The mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped after a defined period by adding a strong acid (e.g., HCl).
-
Product Quantification: The amount of product formed (hippuric acid) is quantified. This can be done by extracting the hippuric acid with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm, or by using a fluorescent substrate where the cleavage product is measured fluorometrically.
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent and selective pharmacological agent with a well-characterized multi-target mechanism of action. Its primary activities as a selective α1D-adrenoceptor antagonist and a 5-HT1A receptor partial agonist are complemented by its newly identified role as an ACE inhibitor. This unique pharmacological profile makes this compound not only an invaluable research tool for elucidating the physiological and pathophysiological roles of these targets but also suggests its potential as a therapeutic agent, particularly in the context of cardiovascular diseases such as hypertension. The detailed understanding of its molecular interactions and the downstream signaling pathways it modulates provides a solid foundation for further preclinical and clinical investigation.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the α1D-Adrenoceptor Selectivity of BMY 7378
This document provides a comprehensive technical overview of the pharmacological profile of BMY 7378, with a specific focus on its selectivity for the α1D-adrenoceptor subtype. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and functional implications of this compound.
Introduction
This compound, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective antagonist of the α1D-adrenoceptor.[1] The α1-adrenoceptors, a class of G-protein coupled receptors (GPCRs), are divided into three main subtypes: α1A, α1B, and α1D. These receptors are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine, particularly in the cardiovascular and central nervous systems.[2] The distinct distribution and functional roles of these subtypes make subtype-selective ligands like this compound invaluable tools for dissecting physiological processes and for the development of targeted therapeutics.[1] This guide summarizes the quantitative data defining this compound's selectivity, details the experimental protocols used for its characterization, and visualizes the key cellular and experimental pathways involved.
Quantitative Selectivity Profile
The selectivity of this compound is primarily defined by its differential binding affinity and functional antagonism at the three α1-adrenoceptor subtypes. The data, collated from multiple studies, are presented below.
Binding Affinity Data
Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating higher affinity.
Table 1: this compound Binding Affinity (Ki) at α1-Adrenoceptor Subtypes
| Receptor Subtype | Species/System | Radioligand | Ki (nM) | pKi | Selectivity Ratio (α1D vs. Others) | Reference |
|---|---|---|---|---|---|---|
| α1D | Rat (cloned) | [125I]HEAT | 2 | 8.70 | - | [3] |
| α1D | Human (cloned) | [125I]HEAT | ~0.4 | 9.40 | - | [4] |
| α1D | Rat Aorta | [3H]-prazosin | ~0.16 | 9.80 | - | [5] |
| α1A | Rat (cloned) | [125I]HEAT | 800 | 6.10 | 400-fold | [3] |
| α1B | Hamster (cloned) | [125I]HEAT | 600 | 6.22 | 300-fold | [3] |
| α1B | Human (cloned) | [125I]HEAT | ~63 | 7.20 | ~158-fold |[4] |
Note: pKi is the negative logarithm of the Ki value. Selectivity ratio is calculated as Ki(subtype)/Ki(α1D).
Functional Antagonism Data
Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value, derived from Schild analysis, is a measure of the antagonist's potency, with a higher pA2 indicating greater potency.
Table 2: this compound Functional Antagonist Potency at α1-Adrenoceptors
| Receptor Subtype / Tissue | Species | Functional Assay | Agonist | Potency (pA2 / pKB) | Reference |
|---|---|---|---|---|---|
| α1D (Rat Aorta) | Rat | Contraction | Noradrenaline | 8.67 | [6][7] |
| α1D (Rat Aorta) | Rat | Contraction | Phenylephrine | 9.0 | [5] |
| α1A (Rat Vas Deferens) | Rat | Contraction | Phenylephrine | 7.17 | [5] |
| α1B (Rat Spleen) | Rat | Contraction | Phenylephrine | 7.16 |[5] |
Activity at Other Receptors
While highly selective for the α1D subtype among adrenoceptors, this compound also exhibits significant affinity for other receptor systems. This is critical for interpreting experimental results and understanding its overall pharmacological profile.
Table 3: this compound Activity at Non-α1-Adrenergic Targets
| Target | Activity | Potency | Reference |
|---|---|---|---|
| 5-HT1A Receptor | Partial Agonist | IC50 = 0.8 nM | |
| α2C-Adrenoceptor | Antagonist | pKi = 6.54; pA2 = 6.48 | [6][7] |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | IC50 = 136 µM |[8] |
Experimental Protocols
The characterization of this compound's selectivity relies on standardized and reproducible experimental methodologies. The core protocols for binding and functional assays are detailed below.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound (the 'competitor', e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[9][10][11]
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the receptor subtype of interest. Commonly, this involves using stable cell lines (e.g., CHO, Rat-1) transfected with the specific human or rat α1A, α1B, or α1D receptor gene.[4] The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.
-
Assay Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]-prazosin or [125I]HEAT) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).[4]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha (1D)-adrenoceptor antagonist this compound is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. giffordbioscience.com [giffordbioscience.com]
BMY 7378: A Technical Guide to its 5-HT1A Receptor Partial Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a pharmacological agent recognized for its complex interactions with serotonergic and adrenergic systems. This technical guide provides an in-depth examination of this compound's core activity as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. The compound's affinity for other receptors, notably its antagonist activity at α1D-adrenoceptors, contributes to its multifaceted pharmacological profile. This document will detail its binding affinity, functional efficacy, the experimental protocols used for its characterization, and the associated signaling pathways.[1][2][3]
Quantitative Data Summary
The following tables summarize the binding affinities and functional parameters of this compound at the 5-HT1A receptor and other relevant targets.
Table 1: Binding Affinity of this compound at Various Receptors
| Receptor | Radioligand | Tissue/System | Species | pKi | Ki (nM) | Reference |
| 5-HT1A | --- | --- | --- | 8.3 | --- | [1] |
| α1D-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing rat α1d-adrenoceptor | Rat | 8.2 ± 0.06 | 2 | [3][4] |
| α1D-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing human α1d-adrenoceptor | Human | 9.4 ± 0.05 | --- | [4] |
| α1A-Adrenoceptor | --- | Cloned rat α1A-AR | Rat | --- | 800 | [3] |
| α1B-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing hamster α1b-adrenoceptor | Hamster | 6.2 ± 0.03 | 600 | [3][4] |
| α2C-Adrenoceptor | --- | --- | --- | 6.54 | --- | [1] |
Table 2: Functional Activity of this compound
| Assay | Effect | Tissue/System | Species | Notes | Reference |
| Adenylyl Cyclase Activity | Blocks 8-OH-DPAT-induced inhibition | Rat hippocampus | Rat | Demonstrates antagonist properties in this pathway. | [1] |
| Electrophysiology (Dorsal Horn) | Inhibited firing rate | Rat spinal cord | Rat | Similar effect to the full agonist 8-OH-DPAT, indicating significant intrinsic activity. | [2] |
| In Vivo Microdialysis | Dose-dependent decrease of 5-HT release | Ventral hippocampus of anesthetized rat | Rat | Shows agonist properties at presynaptic 5-HT1A autoreceptors. | [5] |
| Behavioral Studies (5-HT syndrome) | Did not induce full syndrome; antagonized 8-OH-DPAT effects | Rat | Rat | Displays antagonist properties at postsynaptic receptors. | [5] |
Signaling Pathways
Activation of the 5-HT1A receptor by a partial agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the G-protein subunits (Gα and Gβγ), which then modulate the activity of various downstream effectors.
One of the canonical pathways affected is the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[6] Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[6] The 5-HT1A receptor can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).[7][8][9] The partial agonist nature of this compound means that it elicits a response that is lower than that of a full agonist, and its effects can vary depending on the specific G-protein subtypes and effector systems present in different neuronal populations.[2][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections outline the protocols for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).
-
Radioligand: [3H]8-OH-DPAT.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]8-OH-DPAT, and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a ligand, providing an indication of its efficacy.
Objective: To determine the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Cell membranes with 5-HT1A receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (typically containing MgCl2 and NaCl).
-
Test compound: this compound.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in an inactive state.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [35S]GTPγS.
-
Terminate the reaction by filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
Plot the concentration-response curve to determine the EC50 and Emax values for this compound.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To assess the effect of this compound on serotonin release in a specific brain region (e.g., the hippocampus).
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
This compound for systemic or local administration.
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples to establish basal serotonin levels.
-
Administer this compound (e.g., via subcutaneous injection or through the dialysis probe).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline serotonin levels.[12][13][14][15]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, this compound. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]
- 10. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
BMY 7378: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. It is a multi-target ligand, primarily recognized for its high affinity and selectivity as an antagonist for the α1D-adrenergic receptor subtype. Additionally, this compound acts as a partial agonist at the 5-HT1A serotonin (B10506) receptor. This dual activity makes it a valuable compound for dissecting the physiological and pathological roles of these two distinct receptor systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a synthetic compound belonging to the azapirone class of molecules. Its chemical structure is characterized by a piperazine (B1678402) ring linked to a methoxyphenyl group and an azaspiro[4.5]decane-7,9-dione moiety. The dihydrochloride (B599025) salt is the most commonly used form in research due to its solubility in aqueous solutions.
Table 1: Chemical and Physical Properties of this compound Dihydrochloride
| Property | Value |
| IUPAC Name | 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride |
| CAS Number | 21102-95-4 |
| Molecular Formula | C₂₂H₃₁N₃O₃ · 2HCl |
| Molecular Weight | 458.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water (to 100 mM) and DMSO.[1] |
Pharmacological Profile
This compound exhibits a distinct pharmacological profile, characterized by its high affinity for the α1D-adrenergic receptor and moderate affinity for the 5-HT1A serotonin receptor. Its selectivity for the α1D subtype over other α1-adrenergic receptor subtypes (α1A and α1B) is a key feature that has driven its use in research.
Adrenergic Receptor Activity
This compound is a potent and selective antagonist of the α1D-adrenergic receptor.[2] It displays significantly higher affinity for the α1D subtype compared to the α1A and α1B subtypes, with a more than 100-fold higher affinity for the cloned rat α1D-AR (Ki = 2 nM) than for the cloned rat α1A-AR (Ki = 800 nM) or the hamster α1B-AR (Ki = 600 nM).[2] This selectivity allows for the specific investigation of the physiological roles of the α1D-adrenoceptor, which is implicated in processes such as smooth muscle contraction and cardiovascular regulation.
Serotonergic Receptor Activity
In addition to its effects on adrenergic receptors, this compound also functions as a partial agonist at the 5-HT1A serotonin receptor.[2] This activity contributes to its complex pharmacological effects, particularly in the central nervous system. The stimulation of central 5-HT1A receptors by this compound has been linked to its hypotensive effects in animal models.
Table 2: Binding Affinities (Ki) of this compound for Various Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| α1D-Adrenergic Receptor | Rat (cloned) | 2 | [2] |
| α1A-Adrenergic Receptor | Rat (cloned) | 800 | [2] |
| α1B-Adrenergic Receptor | Hamster | 600 | [2] |
| 5-HT1A Receptor | - | - | - |
Signaling Pathways
The dual activity of this compound means it modulates at least two distinct signaling pathways. As an antagonist of the α1D-adrenergic receptor, it blocks the canonical Gq/11-protein coupled pathway. As a partial agonist of the 5-HT1A receptor, it activates the Gi/o-protein coupled pathway.
α1D-Adrenergic Receptor Signaling Pathway (Antagonism)
α1D-adrenergic receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks these downstream effects.
Caption: Antagonistic action of this compound on the α1D-adrenergic receptor signaling pathway.
5-HT1A Receptor Signaling Pathway (Partial Agonism)
5-HT1A receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. As a partial agonist, this compound elicits a submaximal response compared to a full agonist.
Caption: Partial agonistic action of this compound on the 5-HT1A receptor signaling pathway.
Experimental Protocols
The following is a representative protocol for a radioligand competition binding assay to determine the affinity of this compound for the α1D-adrenergic receptor, based on commonly used methodologies.
Radioligand Competition Binding Assay for α1D-Adrenergic Receptor
Objective: To determine the inhibitory constant (Ki) of this compound for the α1D-adrenergic receptor using a competition binding assay with a radiolabeled antagonist.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human α1D-adrenergic receptor.
-
Radioligand: [¹²⁵I]-HEAT (a high-affinity α1-adrenergic antagonist).
-
Test Compound: this compound dihydrochloride.
-
Non-specific Binding Control: Prazosin (B1663645) (a high-affinity α1-adrenergic antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of prazosin (e.g., 10 µM).
-
This compound Competition: Add serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition: Add [¹²⁵I]-HEAT to all wells at a final concentration close to its Kd value.
-
Incubation: Add the diluted membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Conclusion
This compound is a valuable pharmacological agent for the study of α1D-adrenergic and 5-HT1A receptors. Its high selectivity for the α1D-adrenoceptor subtype makes it an indispensable tool for elucidating the specific functions of this receptor in various physiological and pathological contexts. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with or considering the use of this compound in their experimental designs.
References
BMY 7378: A Technical Guide to its Discovery, Pharmacology, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective pharmacological tool with a dual mechanism of action. It exhibits high affinity as a selective antagonist for the α1D-adrenergic receptor subtype and as a partial agonist for the 5-HT1A serotonin (B10506) receptor. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of this compound, including its receptor binding affinities, signaling pathways, and the experimental protocols utilized for its characterization.
Discovery and History
This compound emerged from the neuroscience research programs at Bristol-Myers Squibb (BMS) as part of the broader investigation into azapirone compounds, a class of agents primarily targeting serotonin receptors for the treatment of anxiety and depression. The development of this compound can be traced back to the exploration of structural analogs of buspirone, a well-known anxiolytic.
Despite its promising preclinical profile, there is no public record of this compound entering formal clinical trials. The reasons for its apparent discontinuation from further development as a therapeutic agent are not publicly documented. Bristol-Myers Squibb has undergone shifts in its research and development focus over the years, including a period of de-emphasis on neuroscience, which may have contributed to the decision.
Chemical Synthesis
The synthesis of this compound involves the coupling of two key intermediates: the 8-azaspiro[4.5]decane-7,9-dione moiety and the N-(2-methoxyphenyl)piperazine side chain. While a specific, detailed, step-by-step protocol for the synthesis of this compound is not published in a single source, the general synthetic strategy can be inferred from patents filed for structurally related compounds, such as buspirone.
A plausible synthetic route would involve the following key steps:
-
Synthesis of 8-azaspiro[4.5]decane-7,9-dione: This is typically achieved by the reaction of 1,1-cyclohexanediacetic acid with a source of ammonia, such as urea, at elevated temperatures to induce cyclization and imide formation.
-
Alkylation of 8-azaspiro[4.5]decane-7,9-dione: The imide nitrogen of the spirocyclic core is then alkylated with a suitable difunctionalized alkyl chain, such as 1-bromo-2-chloroethane, to introduce a reactive site for the subsequent coupling reaction.
-
Synthesis of N-(2-methoxyphenyl)piperazine: This intermediate is prepared through standard methods, often involving the reaction of 2-methoxyaniline with a bis(2-chloroethyl)amine (B1207034) derivative.
-
Final Coupling: The alkylated 8-azaspiro[4.5]decane-7,9-dione is then reacted with N-(2-methoxyphenyl)piperazine to yield the final product, this compound.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for two distinct receptor systems: the α1D-adrenergic receptor and the 5-HT1A serotonin receptor.
Receptor Binding Affinity
The binding affinities of this compound for various adrenergic and serotonin receptor subtypes have been determined through radioligand binding assays. The quantitative data are summarized in the tables below.
Table 1: Adrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | pKᵢ |
| α1A | Rat | [¹²⁵I]HEAT | 800 | 6.1 |
| α1B | Hamster | [¹²⁵I]HEAT | 600 | 6.2 |
| α1B | Human | [¹²⁵I]HEAT | - | 7.2 |
| α1D | Rat | [¹²⁵I]HEAT | 2 | 8.7 |
| α1D | Human | [¹²⁵I]HEAT | - | 9.4 |
| α2C | - | - | - | 6.54 |
Table 2: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | pKᵢ |
| 5-HT1A | Rat/Guinea Pig | [³H]8-OH-DPAT | - | 8.3 |
Data compiled from multiple sources.[1][2][3][4][5]
Functional Activity
-
α1D-Adrenergic Receptor: this compound acts as a potent and selective antagonist at the α1D-adrenoceptor. This has been demonstrated in functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta, where the α1D subtype is predominantly expressed.[4]
-
5-HT1A Serotonin Receptor: this compound is a partial agonist at the 5-HT1A receptor. Its intrinsic activity can vary depending on the tissue and the specific signaling pathway being measured. For instance, it has been shown to inhibit forskolin-stimulated adenylate cyclase activity in hippocampal membranes, a characteristic of 5-HT1A agonists.[2][6]
Signaling Pathways
The dual pharmacology of this compound results in the modulation of distinct intracellular signaling cascades.
α1D-Adrenergic Receptor Signaling
The α1D-adrenergic receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). As an antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine.
5-HT1A Serotonin Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. As a partial agonist, this compound activates this pathway, but to a lesser extent than a full agonist like serotonin. This leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptor subtypes.
Materials:
-
Membrane preparations from cells or tissues expressing the α1-adrenergic receptor subtype of interest.
-
Radioligand: [¹²⁵I]HEAT (¹²⁵I-labeled 2-[β-(4-hydroxyphenyl)ethylaminomethyl]tetralone).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinant: Phentolamine (B1677648) (10 µM).
-
This compound stock solution and serial dilutions.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Thaw the membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 25 µL of phentolamine (for non-specific binding) or 25 µL of this compound at various concentrations.
-
25 µL of [¹²⁵I]HEAT (final concentration ~50 pM).
-
200 µL of the membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value for this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Forskolin-Stimulated Adenylate Cyclase Assay for 5-HT1A Receptor Function
Objective: To determine the functional activity of this compound at the 5-HT1A receptor by measuring its effect on cAMP production.
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 1 mM isobutylmethylxanthine (IBMX), 0.1% BSA, pH 7.4.
-
Forskolin (B1673556) solution.
-
This compound stock solution and serial dilutions.
-
cAMP standard solutions.
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Thaw the membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
In a reaction tube, add:
-
50 µL of membrane suspension.
-
25 µL of this compound at various concentrations.
-
25 µL of forskolin (final concentration 1 µM).
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Terminate the reaction by boiling for 3 minutes.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the membrane debris.
-
Collect the supernatant containing the cAMP.
-
Quantify the amount of cAMP in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production to determine its EC₅₀ and intrinsic activity.
Conclusion
This compound is a significant pharmacological agent that has played a crucial role in elucidating the distinct functions of the α1D-adrenergic and 5-HT1A serotonin receptors. Its high affinity and selectivity, coupled with its dual mechanism of action, make it an invaluable tool for in vitro and in vivo studies in the fields of pharmacology, neuroscience, and cardiovascular research. While it did not progress to clinical use, the body of research surrounding this compound continues to contribute to our understanding of these important receptor systems and their roles in health and disease.
References
- 1. BMY-7378 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Biochemicals - CAT N°: 21369 [bertin-bioreagent.com]
- 6. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMY 7378 (CAS Number: 21102-95-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMY 7378, with CAS number 21102-95-4, is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. Chemically designated as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride (B599025), this compound exhibits a dual mechanism of action, functioning as a high-affinity antagonist for the α1D-adrenergic receptor and a partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its selectivity for the α1D-adrenoceptor subtype over α1A and α1B subtypes makes it an invaluable ligand for dissecting the physiological and pathological roles of this specific receptor.[3][4][5] Furthermore, its activity at the 5-HT1A receptor contributes to its complex pharmacological profile, including its observed antihypertensive effects.[6][7] Recent studies have also suggested a potential role for this compound as an angiotensin-converting enzyme (ACE) inhibitor.[8][9][10][11] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical and physical properties, pharmacological data, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a synthetic compound available as a dihydrochloride salt, which is soluble in water.[4][10] Its chemical structure features a piperazine (B1678402) moiety linked to an azaspiro-decane-dione group.[1]
| Property | Value | Reference |
| CAS Number | 21102-95-4 | [4] |
| Chemical Name | 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, dihydrochloride | [12] |
| Molecular Formula | C22H31N3O3 · 2HCl | [12] |
| Molecular Weight | 458.42 g/mol | [4][6] |
| Appearance | White solid | [13] |
| Solubility | Soluble in water to 100 mM | [4] |
| Purity | ≥98% (HPLC) | [13] |
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the α1D-adrenergic receptor and its partial agonist activity at the 5-HT1A receptor.
Adrenergic Receptor Binding Affinity
This compound displays a significantly higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| α1D-Adrenoceptor | Rat | 2 | 8.7 | [3][4] |
| Human | - | 9.4 | [5] | |
| α1A-Adrenoceptor | Rat | 800 | 6.1 | [3][4] |
| α1B-Adrenoceptor | Hamster | 600 | 6.2 | [3][4] |
| Human | - | 7.2 | [5] | |
| α2C-Adrenoceptor | - | - | 6.54 | [12] |
Serotonin Receptor Binding Affinity and Functional Activity
This compound acts as a partial agonist at the 5-HT1A receptor.
| Receptor | Activity | IC50 (nM) | pKi | Reference |
| 5-HT1A Receptor | Partial Agonist | 0.8 | 8.3 | [4][12] |
Mechanism of Action and Signaling Pathways
The dual activity of this compound on α1D-adrenergic and 5-HT1A receptors results in the modulation of distinct downstream signaling cascades.
α1D-Adrenergic Receptor Antagonism
As an antagonist, this compound blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to the α1D-adrenoceptor. This Gq-protein coupled receptor, upon activation, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can inhibit downstream effects such as smooth muscle contraction. The α1D-adrenoceptor has also been shown to activate the MAPK/ERK signaling pathway.[14]
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]
- 3. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lair.etamu.edu [lair.etamu.edu]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Localization of alpha 1-adrenoceptors in rat and human hearts by immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypertension model in rats - Enamine [enamine.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
BMY 7378: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378, with the chemical name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective pharmacological tool extensively used in the study of adrenoceptors and serotonin (B10506) receptors. Initially identified as a potential 5-HT1A receptor antagonist, subsequent research has revealed a more complex and nuanced pharmacological profile. This technical guide provides a detailed overview of the binding affinity, functional activity, and signaling pathways associated with this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing complex biological processes.
Receptor Binding Affinity
This compound exhibits a high affinity for the α1D-adrenoceptor subtype and the 5-HT1A serotonin receptor. Its selectivity for the α1D-adrenoceptor over other α1-adrenoceptor subtypes is a defining characteristic of its pharmacological profile. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the tables below. A higher pKi value indicates a stronger binding affinity.
Table 1: Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α1D-Adrenoceptor | Human | 9.4 ± 0.05 | 0.04 | [1] |
| α1D-Adrenoceptor | Rat | 8.2 ± 0.06 | 6.31 | [1] |
| α1A-Adrenoceptor | Rat | - | 800 | [2][3] |
| α1B-Adrenoceptor | Human | 7.2 ± 0.05 | 63.1 | [1] |
| α1B-Adrenoceptor | Hamster | 6.2 ± 0.03 | 631 | [1] |
| α1C-Adrenoceptor | Human | 6.6 ± 0.20 | 251 | [1] |
| α1C-Adrenoceptor | Bovine | 6.1 ± 0.02 | 794 | [1] |
| α2C-Adrenoceptor | - | 6.54 | 288 | [4] |
Table 2: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT1A Receptor | 8.3 | 5.01 | [4] |
Functional Activity
This compound demonstrates distinct functional activities at its primary targets. It acts as a selective antagonist at the α1D-adrenoceptor and as a partial agonist at the 5-HT1A receptor.
-
α1D-Adrenoceptor Antagonism: this compound potently and selectively blocks the effects of α1-adrenoceptor agonists at the α1D subtype. This has been demonstrated in various functional assays, including those measuring vascular smooth muscle contraction.[2][3] The antagonist properties are often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
-
5-HT1A Receptor Partial Agonism: While initially investigated as a 5-HT1A antagonist, this compound exhibits partial agonist activity at this receptor.[1][2][3] This means it can weakly activate the receptor, but also block the binding and effects of full agonists. This dual activity can lead to complex physiological responses depending on the specific tissue and the presence of endogenous serotonin. In some systems, it can produce effects similar to the 5-HT1A agonist 8-OH-DPAT, such as inducing hypotension and renal sympatho-inhibition.[5]
Table 3: Functional Activity Parameters of this compound
| Parameter | Receptor/Tissue | Value | Reference |
| pA2 | Rat Aorta (α1-adrenoceptor) | 8.9 ± 0.1 | [1] |
| pA2 | Rabbit Ventricular Myocardium (α1B/α1A-adrenoceptor component) | 7.17 ± 0.09 | [6] |
Signaling Pathways
The functional effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs) and their downstream signaling cascades.
α1D-Adrenergic Receptor Signaling
The α1D-adrenoceptor, like other α1 subtypes, is coupled to the Gq/11 family of G proteins.[7] Antagonism by this compound blocks the activation of this pathway by endogenous agonists like norepinephrine. The canonical signaling cascade is as follows:
-
Agonist Binding and Gq Activation: Binding of an agonist to the α1D-adrenoceptor induces a conformational change, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated α subunit of Gq stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction.
5-HT1A Receptor Signaling
The 5-HT1A receptor is coupled to inhibitory Gi/o proteins.[1] The partial agonism of this compound results in a submaximal activation of this pathway. Key signaling events include:
-
Agonist Binding and Gi/o Activation: Binding of an agonist (or partial agonist like this compound) to the 5-HT1A receptor activates the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated α subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ subunits of the activated Gi/o protein can directly modulate ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
-
Cellular Response: The decrease in cAMP and changes in ion channel activity result in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Experimental Protocols
The pharmacological profile of this compound has been elucidated through a variety of in vitro experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Incubation:
-
In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors) with the membrane preparation in the presence of increasing concentrations of this compound.
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-labeled competing ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Isolated Aortic Ring)
This assay assesses the ability of an antagonist to inhibit the contractile response of vascular smooth muscle to an agonist.
Methodology:
-
Tissue Preparation:
-
A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., a rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The aorta is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Equilibration and Pre-contraction:
-
The rings are allowed to equilibrate under a resting tension for a specific period (e.g., 60-90 minutes).
-
The viability of the tissue is often tested by inducing a contraction with a depolarizing agent (e.g., KCl).
-
-
Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the isometric contraction.
-
The tissue is then washed to allow it to return to its resting state.
-
-
Antagonist Incubation and Schild Analysis:
-
The aortic rings are incubated with a fixed concentration of this compound for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
This process is repeated with several different concentrations of this compound.
-
The data are used to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The x-intercept of the Schild plot provides the pA2 value.
-
Phosphoinositide Hydrolysis Assay
This assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, to assess the functional coupling of a GPCR to the Gq signaling pathway.
Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the receptor of interest (e.g., α1D-adrenoceptor) are cultured in an appropriate medium.
-
The cells are incubated with [3H]myo-inositol for a sufficient time (e.g., 24-48 hours) to allow for its incorporation into the membrane phosphoinositides.
-
-
Stimulation and Lysis:
-
The cells are washed and then pre-incubated in a buffer containing LiCl (which inhibits the breakdown of inositol monophosphates, allowing them to accumulate).
-
The cells are then stimulated with an agonist in the presence or absence of this compound for a specific duration.
-
The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid), which lyses the cells and precipitates proteins.
-
-
Separation of Inositol Phosphates:
-
The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is separated.
-
The total inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
The radioactivity in the eluted fractions containing the inositol phosphates is measured by scintillation counting.
-
The amount of IP accumulation is a measure of PLC activity. The ability of this compound to inhibit agonist-stimulated IP accumulation is determined.
-
Conclusion
This compound is a valuable pharmacological agent with a well-defined profile as a selective α1D-adrenoceptor antagonist and a 5-HT1A receptor partial agonist. Its high affinity and selectivity for the α1D subtype make it an indispensable tool for differentiating the physiological and pathological roles of the various α1-adrenoceptor subtypes. The dual activity at both adrenergic and serotonergic receptors necessitates careful consideration in experimental design and data interpretation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of these important receptor systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoinositide hydrolysis assay [bio-protocol.org]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
BMY 7378: A Technical Guide to its Adrenergic Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent pharmacological agent with a complex binding profile, primarily recognized for its high affinity and selectivity as an antagonist for the α1D-adrenergic receptor subtype.[1][2][3] It also exhibits significant interactions with other adrenergic and serotonin (B10506) receptors, making it a valuable tool in cardiovascular and neuroscience research.[4][5][6] This technical guide provides an in-depth overview of this compound's binding affinity for adrenergic receptors, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.
Core Focus: Adrenergic Receptor Binding Profile
This compound is a selective antagonist of the α1D-adrenoceptor.[2] Its binding affinity has been characterized across various adrenergic receptor subtypes, revealing a distinct preference for the α1D subtype over α1A and α1B subtypes.[2][3] Notably, this compound also demonstrates antagonist activity at the α2C-adrenoceptor.[4][6] In addition to its effects on adrenergic receptors, this compound is also recognized as a partial agonist at the 5-HT1A serotonin receptor.[4][7]
Quantitative Binding Affinity Data
The binding affinity of this compound for various adrenergic and serotonin receptors has been determined through numerous in vitro studies, primarily employing radioligand binding assays. The data, expressed as Ki (inhibition constant), pKi (-log(Ki)), and IC50 (half-maximal inhibitory concentration), are summarized in the tables below for easy comparison.
Adrenergic Receptor Binding Affinity of this compound
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference |
| α1A | Rat (cloned) | 800 | [2][3] | ||
| α1B | Hamster (cloned) | 600 | 6.2 ± 0.03 | [1][2] | |
| Human | 7.2 ± 0.05 | [1] | |||
| α1D | Rat (cloned) | 2 | 8.2 ± 0.06 | [1][2] | |
| Human | 9.4 ± 0.05 | [1] | |||
| Rabbit Ventricular Myocardium | [3H]prazosin | 7.53 ± 0.09 | [8] | ||
| α2C | 6.54 | [4][6] |
Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Species/Tissue | Radioligand | IC50 (nM) | pKi | Reference |
| 5-HT1A | 0.8 | 8.3 | [3][4] |
Experimental Protocols
The determination of this compound's binding affinity predominantly relies on competitive radioligand binding assays.[9] The following is a detailed methodology synthesized from typical protocols cited in the literature.
Radioligand Competition Binding Assay for this compound
1. Membrane Preparation:
-
Cell Culture: Rat-1 fibroblasts stably expressing the desired human or rodent adrenergic receptor subtypes (α1A, α1B, α1D) are cultured to near confluence.[1]
-
Homogenization: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and centrifuged. The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized using a Polytron homogenizer.[10]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]
-
Final Preparation: The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.[10]
2. Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL. Each well contains:
-
Cell membranes (e.g., 10-50 µg of protein)
-
A fixed concentration of a suitable radioligand. For α1-adrenergic receptors, [125I]HEAT ((+/-)-beta-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone) or [3H]prazosin are commonly used.[1][8]
-
Increasing concentrations of unlabeled this compound (competitor ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[10]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[10][12]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
3. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Signaling Pathways of Adrenergic Receptors Targeted by this compound
Caption: Adrenergic receptor signaling pathways.
References
- 1. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha (1D)-adrenoceptor antagonist this compound is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
BMY 7378: A Multifaceted Research Tool in Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378, a potent and selective α1D-adrenergic receptor antagonist and a partial agonist at the 5-HT1A serotonin (B10506) receptor, has emerged as a critical research tool in pharmacology. Its unique pharmacological profile allows for the dissection of complex signaling pathways and the investigation of physiological processes regulated by these two distinct receptor systems. More recently, this compound has also been identified as an angiotensin-converting enzyme (ACE) inhibitor, further expanding its utility in cardiovascular research. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in a research setting.
Core Pharmacological Activities
This compound exhibits a complex pharmacological profile characterized by high affinity and selectivity for the α1D-adrenergic receptor subtype, partial agonism at the 5-HT1A receptor, and inhibitory activity against ACE.[1][2]
Adrenergic Receptor Antagonism
This compound displays a significantly higher affinity for the α1D-adrenoceptor compared to other α1 and α2 subtypes. This selectivity makes it an invaluable tool for isolating and studying the physiological and pathological roles of the α1D-adrenoceptor, particularly in the cardiovascular system.[3]
Serotonin 1A Receptor Partial Agonism
In addition to its effects on adrenergic receptors, this compound acts as a partial agonist at 5-HT1A receptors. This property allows researchers to probe the function of these receptors in various physiological processes, including the regulation of blood pressure and neurotransmission.[2] The partial agonism can be particularly useful for studying receptor function without inducing the maximal physiological response.
Angiotensin-Converting Enzyme (ACE) Inhibition
Recent studies have revealed that this compound also functions as an inhibitor of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[2] This dual action on both the adrenergic system and the renin-angiotensin system makes this compound a unique tool for investigating the interplay between these two crucial cardiovascular regulatory pathways.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at various receptors, providing a quantitative basis for experimental design.
Table 1: Binding Affinities (Ki) of this compound at Adrenergic Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| α1D | Rat | 2 | [3] |
| α1B | Hamster | 600 | [3] |
| α1A | Rat | 800 | [3] |
| α2C | - | pKi = 6.54 | [1] |
Table 2: Functional Activity of this compound
| Receptor/Enzyme | Activity | Potency | Reference |
| α1D-adrenoceptor | Antagonist | pA2 = 9.0 (rat aorta) | [3] |
| 5-HT1A Receptor | Partial Agonist | pKi = 8.3 | [1] |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | IC50 = 136 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a research tool.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for α1D-adrenergic receptors using a competition binding assay.
Materials:
-
Membrane preparations from cells or tissues expressing α1D-adrenergic receptors (e.g., rat aorta membranes).
-
Radioligand: [³H]-Prazosin or (+/-)-β-([¹²⁵I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone ([¹²⁵I]HEAT).[1]
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize tissues in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-selective antagonist like phentolamine (B1677648) (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand at a concentration near its Kd (e.g., 0.25 nM [³H]-Prazosin).
-
50 µL of membrane preparation (typically 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues
Objective: To characterize the antagonist activity of this compound at α1D-adrenoceptors in isolated rat aorta.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂/5% CO₂.
-
Phenylephrine (B352888) (α1-adrenergic agonist).
-
This compound.
-
Organ bath setup with isometric force transducers.
Protocol:
-
Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Cut the aorta into rings (3-4 mm in length) and mount them in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing them every 15-20 minutes.
-
Antagonist Incubation: Add increasing concentrations of this compound to different organ baths and incubate for a predetermined period (e.g., 30 minutes).
-
Agonist Challenge: Generate cumulative concentration-response curves to phenylephrine in the absence and presence of this compound.
-
Data Analysis: Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration. Perform a Schild analysis to determine the pA2 value for this compound, which represents its antagonist potency.
In Vivo Studies in Spontaneously Hypertensive Rats (SHR)
Objective: To investigate the effect of this compound on blood pressure and cardiac hypertrophy in a model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound.
-
Vehicle (e.g., saline solution).
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry).
-
Equipment for histological analysis.
Protocol:
-
Animal Dosing: Treat SHR with this compound (e.g., 10 mg/kg/day) or vehicle orally for a specified duration (e.g., 4 weeks).[4][5]
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure and heart rate at regular intervals throughout the study.
-
Assessment of Cardiac Hypertrophy:
-
At the end of the treatment period, euthanize the animals and excise the hearts.
-
Measure the heart weight and normalize it to body weight or tibia length.
-
Fix the hearts in formalin, embed in paraffin, and section them.
-
Perform histological staining, such as Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to evaluate fibrosis.[5][6][7]
-
-
Data Analysis: Compare the blood pressure, heart weight ratios, cardiomyocyte size, and fibrosis levels between the this compound-treated group, the vehicle-treated SHR group, and the WKY control group.
Investigation of MAPK Signaling Pathway
Objective: To determine if this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in vascular smooth muscle cells (VSMCs).
Materials:
-
Cultured vascular smooth muscle cells.
-
This compound.
-
Agonist (e.g., phenylephrine).
-
Cell lysis buffer.
-
Primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., p-ERK, total ERK, p-JNK, total JNK).
-
Secondary antibodies conjugated to HRP.
-
Western blotting equipment and reagents.
Protocol:
-
Cell Treatment: Culture VSMCs to near confluence. Treat the cells with this compound for a specific duration before stimulating with an agonist like phenylephrine.
-
Protein Extraction: Lyse the cells in lysis buffer and collect the protein extracts.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels. Compare the activation of the MAPK pathway in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
This compound antagonism of α1D-adrenoceptor signaling.
This compound partial agonism at the 5-HT1A receptor.
Experimental workflow for in vivo studies with this compound.
Conclusion
This compound stands as a versatile and powerful pharmacological tool for researchers in various fields, particularly cardiovascular and neuroscience. Its well-characterized selectivity for the α1D-adrenergic receptor, coupled with its partial agonism at 5-HT1A receptors and ACE inhibitory activity, provides a unique opportunity to explore the intricate roles of these systems in health and disease. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively design and execute experiments, ultimately advancing our understanding of these critical physiological pathways.
References
- 1. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vivo Studies of BMY 7378 in Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a pharmacological agent recognized for its selective antagonism of the α1D-adrenoceptor.[1] It has been investigated for its therapeutic potential in cardiovascular diseases, particularly hypertension and associated cardiac remodeling.[2][3] In vivo studies utilizing spontaneously hypertensive rats (SHR) have been instrumental in elucidating the antihypertensive and cardioprotective effects of this compound.[2][3] Recent findings also suggest a dual activity for this compound, implicating it as an angiotensin-converting enzyme (ACE) inhibitor.[4] Furthermore, its role as a partial agonist at 5-HT1A receptors contributes to its cardiovascular effects.[1][5]
These application notes provide a comprehensive overview of the in vivo evaluation of this compound in hypertensive rat models, summarizing key quantitative data and detailing experimental protocols.
Data Presentation
Table 1: Effects of this compound on Hemodynamic Parameters in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference |
| This compound | 10 mg/kg/day, o.a. | 4 weeks | Decreased | No significant change | [2][3] |
| Captopril (B1668294) (Positive Control) | 40 mg/kg/day, o.a. | 4 weeks | Decreased | Not reported | [2][3] |
| Untreated SHR | N/A | 4 weeks | Exhibited significant hypertension | Not reported | [2][3] |
o.a. - oral administration
Table 2: Effects of this compound on Cardiac Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | This compound Treated SHR | Untreated SHR | Reference |
| Cardiac Hypertrophy | Ameliorated | Significant hypertrophy | [2][3] |
| Fibrosis | Ameliorated | Increased | [2][3] |
| Cardiomyocyte Size | No effect | Increased | [2][3] |
| α1D-AR Protein Expression | Increased | - | [2] |
| ACE Expression (in heart) | Increased (8.5-fold vs. Captopril) | - | [4] |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used as the model for hypertension.[2][3] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[2][3] Studies have been conducted on rats at various ages to assess the development and establishment of hypertension and cardiac hypertrophy.[2][3]
-
Treatment: this compound is administered orally at a dose of 10 mg/kg per day.[2][3] A positive control, such as the ACE inhibitor captopril (40 mg/kg per day, orally), is often included for comparison.[2][3]
-
Duration: Chronic studies typically involve a treatment period of 4 weeks.[2][3]
-
Vehicle: The vehicle for drug dissolution is typically a saline solution.
Measurement of Blood Pressure and Heart Rate
-
Method: Blood pressure and heart rate are measured in vivo.[2] While the specific method is not detailed in the abstracts, standard techniques such as tail-cuff plethysmography or radiotelemetry are commonly employed for conscious rats. For anesthetized rats, direct arterial cannulation can be used.[5][6]
-
Frequency: Measurements are taken at baseline and throughout the 4-week treatment period.[3]
Assessment of Cardiac Function and Hypertrophy
-
Hemodynamic Parameters: Following the treatment period, rats are anesthetized, and a catheter is inserted into the left ventricle via the carotid artery to measure parameters such as left ventricular systolic and end-diastolic pressures.[3]
-
Histology: Hearts are excised, fixed, and sectioned for histological analysis. This allows for the assessment of cardiomyocyte size, fibrosis, and overall left ventricular hypertrophy.[2][3]
-
Immunofluorescence: Protein expression of α1D-adrenoceptors in the heart tissue is determined using immunofluorescence techniques.[2]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiac Hypertrophy with BMY 7378
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMY 7378, a selective α1D-adrenoceptor antagonist and angiotensin-converting enzyme (ACE) inhibitor, in the investigation of cardiac hypertrophy. This document details its mechanism of action, provides protocols for in vivo studies, and presents key quantitative data from preclinical research.
Introduction
Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other stimuli. While initially compensatory, sustained hypertrophy can progress to heart failure. This compound is a pharmacological tool that has been utilized to explore the role of the α1D-adrenergic receptor in hypertension-associated cardiac hypertrophy. Recent findings have also identified it as an inhibitor of angiotensin-converting enzyme (ACE), adding another layer to its mechanism of action.[1][2] These dual activities make this compound a subject of interest for dissecting the signaling pathways that contribute to pathological cardiac remodeling.
Mechanism of Action
This compound primarily acts as a selective antagonist of the α1D-adrenoceptor.[3][4] This receptor is implicated in vascular remodeling and hypertension.[3][4] By blocking this receptor, this compound can mitigate the downstream effects of α1D-adrenergic stimulation. Additionally, this compound has been shown to inhibit ACE, an enzyme that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor and pro-hypertrophic agent, angiotensin II.[1][2] This dual antagonism of the α1D-adrenoceptor and inhibition of ACE makes this compound a valuable tool for studying the interplay between the adrenergic and renin-angiotensin systems in the development of cardiac hypertrophy.
Data Presentation
In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
The following table summarizes the key findings from a study investigating the effects of this compound in a well-established animal model of hypertensive cardiac hypertrophy.
| Parameter | Control (SHR) | This compound (10 mg/kg/day) | Captopril (B1668294) (40 mg/kg/day) | Wistar-Kyoto (WKY) - Normotensive Control | Reference |
| Systolic Blood Pressure (mmHg) | Significantly elevated vs. WKY | Decreased vs. untreated SHR | Decreased vs. untreated SHR | Normal | [3][4] |
| Heart Rate | No significant difference | No significant change | No significant change | Normal | [3] |
| Cardiomyocyte Size | Increased vs. WKY | No significant effect | Not reported | Normal | [3][4] |
| Cardiac Fibrosis | Increased vs. WKY | Ameliorated | Ameliorated | Normal | [3][4] |
| Left Ventricular Hypertrophy | Present | Ameliorated | Ameliorated | Absent | [3][4] |
| α1D-AR Protein Expression | Not reported | Increased | Not reported | Normal | [3][4] |
| ACE Inhibition (IC50) | Not applicable | 136 μM | Not applicable | Not applicable | [1][2] |
Experimental Protocols
In Vivo Study of Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology for evaluating the effect of this compound on cardiac hypertrophy in an established animal model.
1. Animal Model:
-
Male spontaneously hypertensive rats (SHR) of 30 weeks of age are used as the model for hypertension and cardiac hypertrophy.[3][4]
-
Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.[3][4]
2. Drug Administration:
-
This compound is administered orally at a dose of 10 mg/kg per day for 4 weeks.[3][4]
-
A positive control group receives the ACE inhibitor captopril at a dose of 40 mg/kg per day orally for 4 weeks.[3][4]
-
Control SHR and WKY rats receive a vehicle (e.g., saline).
3. Measurement of Blood Pressure and Heart Rate:
-
Systolic blood pressure and heart rate are monitored throughout the 4-week treatment period using a non-invasive tail-cuff method.
4. Assessment of Cardiac Function:
-
At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the left ventricle via the carotid artery to measure hemodynamic parameters such as left ventricular systolic and end-diastolic pressures.
5. Histological Analysis of Cardiac Hypertrophy and Fibrosis:
-
Following hemodynamic measurements, hearts are excised, weighed, and fixed in formalin.
-
Paraffin-embedded sections of the left ventricle are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess cardiomyocyte size and with Masson's trichrome or Picrosirius red to quantify fibrosis.
6. Protein Expression Analysis:
-
Immunofluorescence or Western blotting can be performed on cardiac tissue lysates to determine the expression levels of proteins of interest, such as the α1D-adrenoceptor.
Visualizations
Signaling Pathways
References
- 1. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BMY 7378 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a potent and selective antagonist of the α1D-adrenergic receptor subtype, making it a valuable pharmacological tool for investigating the role of this specific receptor in smooth muscle physiology and pathophysiology.[1][2] It also exhibits partial agonist activity at the 5-HT1A serotonin (B10506) receptor, a characteristic that should be considered in experimental design.[1][3][4] These application notes provide a detailed protocol for utilizing this compound in isolated smooth muscle contraction assays, a fundamental technique in cardiovascular and pharmacological research. The primary application described is the characterization of this compound's antagonist activity at α1D-adrenoceptors in isolated rat aortic rings.
Mechanism of Action
In vascular smooth muscle, α1-adrenergic receptors mediate contractile responses to catecholamines like norepinephrine (B1679862) and phenylephrine (B352888). The α1D subtype is expressed in various smooth muscle tissues, including the rat aorta, where it contributes to vasoconstriction.[1] this compound selectively binds to and blocks the α1D-adrenoceptor, thereby inhibiting the contractile response induced by α1-adrenergic agonists.[2] This antagonistic action is competitive, meaning it can be overcome by increasing concentrations of the agonist.
Signaling Pathway of α1D-Adrenergic Receptor in Smooth Muscle Contraction
Caption: Signaling pathway of α1D-adrenergic receptor-mediated smooth muscle contraction and its inhibition by this compound.
Quantitative Data
The following table summarizes the binding affinity (pKi) and functional potency (pA2) of this compound for various α1-adrenoceptor subtypes. Higher values indicate greater affinity and potency.
| Receptor Subtype | Species | Parameter | Value | Reference |
| α1D-Adrenoceptor | Rat | pKi | 8.2 ± 0.06 | [1] |
| α1D-Adrenoceptor | Human | pKi | 9.4 ± 0.05 | [1] |
| α1B-Adrenoceptor | Hamster | pKi | 6.2 ± 0.03 | [1] |
| α1B-Adrenoceptor | Human | pKi | 7.2 ± 0.05 | [1] |
| α1C-Adrenoceptor | Bovine | pKi | 6.1 ± 0.02 | [1] |
| α1C-Adrenoceptor | Human | pKi | 6.6 ± 0.20 | [1] |
| α1-Adrenoceptor (Aorta) | Rat | pA2 | 8.9 ± 0.1 | [1][2] |
Experimental Protocols
Materials and Reagents
-
This compound Dihydrochloride: Soluble in water (>5 mg/mL) and DMSO (25 mg/mL).[5][6] For aqueous solutions, prepare fresh daily.
-
Phenylephrine Hydrochloride: A selective α1-adrenergic agonist.
-
Krebs-Henseleit Solution (Physiological Saline Solution - PSS):
-
Composition (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4·7H2O 1.17, NaHCO3 25, CaCl2 2.5, D-glucose 11.[7][8]
-
Preparation: Dissolve all components except CaCl2 in deionized water. Bubble with 95% O2 / 5% CO2 for at least 30 minutes. Slowly add CaCl2 to avoid precipitation. The final pH should be approximately 7.4 at 37°C.[8]
-
-
Isolated Tissue: Thoracic aorta from a male Wistar or Sprague-Dawley rat is commonly used.[9][10][11]
-
Equipment:
Experimental Workflow
Caption: Experimental workflow for assessing this compound antagonism in isolated aortic rings.
Detailed Methodology
-
Tissue Preparation:
-
Euthanize a rat according to institutionally approved protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Under a dissection microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.[10][11]
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 / 5% CO2.[9][11]
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.[11]
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To check for tissue viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM).[11] Tissues that do not respond adequately should be discarded.
-
Wash the tissues thoroughly to remove KCl and allow them to return to baseline tension.
-
-
Antagonist Incubation and Agonist Challenge:
-
For antagonist experiments, pre-incubate the aortic rings with a specific concentration of this compound (or vehicle for control tissues) for at least 30 minutes.
-
Generate a cumulative concentration-response curve for the α1-agonist phenylephrine. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.[12][13][14][15]
-
Repeat this procedure for several different concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension generated by the aortic rings throughout the experiment.
-
For each phenylephrine concentration, measure the contractile response as a percentage of the maximal response to KCl or the maximal response to phenylephrine in the control curve.
-
Plot the concentration-response curves for phenylephrine in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value of this compound.[1][3][16] This involves plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.
-
Conclusion
This protocol provides a robust framework for characterizing the antagonist properties of this compound in isolated smooth muscle preparations. The selectivity of this compound for the α1D-adrenoceptor makes it an excellent tool for elucidating the specific contribution of this receptor subtype to smooth muscle function in both physiological and pathological contexts. Proper experimental technique and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pa2 determination | PPTX [slideshare.net]
- 4. youtube.com [youtube.com]
- 5. This compound = 98 HPLC, solid 21102-95-4 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Application Notes and Protocols for BMY 7378 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reported dosages and experimental protocols for the use of BMY 7378 in various animal models. This compound is a selective α1D-adrenoceptor antagonist and a 5-HT1A receptor partial agonist, with additional reported activity as an angiotensin-converting enzyme (ACE) inhibitor.[1] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in different animal species and experimental contexts. It is crucial to note that optimal dosage can vary depending on the specific animal model, age, sex, and experimental endpoint. The information provided here should serve as a starting point for experimental design.
| Animal Model | Dosage | Administration Route | Study Type | Reference |
| Rat (Spontaneously Hypertensive) | 10 mg/kg/day for 4 weeks | Oral (o.a.) | Cardiovascular (Cardiac Hypertrophy) | [2][3] |
| Rat (Wistar) | Increasing doses | Intravenous (i.v.) | Cardiovascular (Hypotension) | [4][5] |
| Cat (Anesthetized) | 3-100 µg/kg | Intravenous (i.v.) | Cardiovascular (Hypotension) / Neuropharmacology | [6] |
| Rabbit | 1-1000 nM (in vitro) | Not Applicable | Myocardial Contractility | [7] |
| Mouse | No published dosage data found | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to be a guide and may require optimization for specific experimental conditions.
Protocol 1: Oral Administration in Rats for Cardiovascular Studies
This protocol is based on a study investigating the effects of this compound on cardiac hypertrophy in spontaneously hypertensive rats.[2]
Objective: To assess the long-term effects of oral this compound administration on cardiovascular parameters.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in distilled water)[8]
-
Syringes
-
Animal balance
-
Spontaneously Hypertensive Rats (SHR)
Procedure:
-
Animal Acclimation: Acclimate male spontaneously hypertensive rats (e.g., 30 weeks old) to the housing conditions for at least one week prior to the experiment.
-
Preparation of this compound Solution:
-
Prepare a suspension of this compound in the chosen vehicle. For a 10 mg/kg dose, the concentration will depend on the administration volume. A common administration volume for oral gavage in rats is 5-10 mL/kg.[10]
-
For example, to prepare a solution for a 10 mL/kg administration volume, dissolve 1 mg of this compound per 1 mL of vehicle.
-
Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Administer the suspension once daily via oral gavage for the duration of the study (e.g., 4 weeks).[2]
-
A control group should receive the vehicle alone.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, measure relevant cardiovascular parameters such as blood pressure, heart rate, and cardiac function.
-
Perform histological analysis of heart tissue to assess cardiomyocyte size, fibrosis, and left ventricular hypertrophy.[2]
-
Protocol 2: Intravenous Administration in Anesthetized Cats for Cardiovascular and Neuropharmacological Studies
This protocol is based on a study investigating the effects of this compound on blood pressure, heart rate, and renal nerve activity in anesthetized cats.[6]
Objective: To investigate the acute dose-dependent effects of intravenous this compound administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Intravenous catheters
-
Infusion pump
-
Anesthetic (e.g., pentobarbital)
-
Surgical equipment for monitoring blood pressure and nerve activity
-
Adult cats
Procedure:
-
Animal Preparation:
-
Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.
-
Insert an intravenous catheter for drug administration.
-
Surgically implant catheters and electrodes for monitoring arterial blood pressure, heart rate, and efferent renal nerve activity.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
-
Administration:
-
Administer this compound intravenously in a cumulative dose-dependent manner (e.g., 3, 10, 30, and 100 µg/kg).[6]
-
Allow for a stabilization period between each dose.
-
-
Data Acquisition:
-
Continuously record blood pressure, heart rate, and renal nerve activity throughout the experiment.
-
-
Data Analysis:
-
Analyze the changes in the recorded parameters from baseline at each dose of this compound.
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
This compound primarily acts as a selective antagonist at α1D-adrenergic receptors and a partial agonist at 5-HT1A serotonin (B10506) receptors.
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Gavage Study in Rats
The following diagram illustrates a typical experimental workflow for an oral gavage study in rats.
Caption: Experimental workflow for an oral gavage study.
References
- 1. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 14-day Subchronic Oral Gavage Study with Octamethylcyclotetrasiloxane in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
Dissolving BMY 7378 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of BMY 7378, a potent and selective α1D-adrenoceptor antagonist and 5-HT1A partial agonist, for use in in vitro experiments. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy.
Compound Information
This compound is a valuable tool for studying the role of α1D-adrenergic and 5-HT1A receptors in various physiological and pathological processes. It is available as a dihydrochloride (B599025) salt or a free base, with the dihydrochloride form generally exhibiting higher solubility in aqueous solutions.
-
This compound Dihydrochloride: A synthetic compound that acts as a 5-HT1A partial agonist (IC50 = 0.8 nM) and a potent and selective α1D adrenoceptor antagonist (Ki values are 2, 600, and 800 nM at α1D, α1B, and α1A receptors, respectively).[1] It has shown antihypertensive activity.[1]
-
This compound Free Base: A selective antagonist of the α1D-adrenoceptor.[2]
Solubility Data
The solubility of this compound can vary depending on the form of the compound (dihydrochloride vs. free base) and the solvent used. The following table summarizes the solubility of this compound dihydrochloride in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO.[3]
| Solvent | This compound Dihydrochloride Solubility | This compound Free Base Solubility |
| Water | Soluble to 100 mM[1][4] or 92 mg/mL[3] | Not specified |
| DMSO | 25 mg/mL[5] or 92 mg/mL (200.68 mM)[3] | Not specified |
| DMF | 10 mg/mL[5] | Not specified |
| Ethanol | 0.2 mg/mL[5] or 20 mg/mL[3] | Not specified |
| PBS (pH 7.2) | 0.5 mg/mL[5] | Not specified |
Note: The molecular weight of this compound dihydrochloride is 458.43 g/mol .[1]
Experimental Protocols
Materials
-
This compound dihydrochloride (or free base)
-
High-purity solvent (e.g., sterile, nuclease-free water, anhydrous DMSO, or ethanol)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heating block (optional)
Protocol for Preparing an Aqueous Stock Solution (from this compound Dihydrochloride)
This protocol is recommended for applications where an aqueous solution is required.
-
Calculate the required mass: Determine the mass of this compound dihydrochloride needed to achieve the desired stock solution concentration and volume.
-
Example: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 458.43 g/mol x 0.001 L x 1000 mg/g = 4.58 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound dihydrochloride into a sterile vial.
-
Add solvent: Add the appropriate volume of sterile water to the vial.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.
-
Sterilization (Optional): If required for your cell culture experiments, filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C for up to one month.[4] It is recommended to prepare and use solutions on the same day if possible.[4] Before use, equilibrate the solution to room temperature and ensure no precipitate has formed.[4]
Protocol for Preparing a DMSO Stock Solution
This protocol is suitable for creating a highly concentrated stock solution that can be further diluted in cell culture media.
-
Calculate the required mass: As described in the aqueous stock solution protocol.
-
Weigh the compound: Weigh the this compound dihydrochloride into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO.
-
Dissolve the compound: Vortex thoroughly until the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Important Consideration for Cell Culture: When using a DMSO stock solution, ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflow
This compound primarily targets the α1D-adrenoceptor and the 5-HT1A receptor. Its effects on these receptors can modulate downstream signaling cascades involved in processes such as smooth muscle contraction and neuronal activity.
Caption: Workflow for preparing this compound solution for in vitro experiments.
References
- 1. This compound dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound dihydrochloride | 5-HT1A receptor agonist | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
BMY 7378: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a versatile pharmacological tool with a dual mechanism of action, acting as a selective α1D-adrenergic receptor antagonist and a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2][3] This unique profile makes it a valuable ligand for dissecting the roles of these two receptor systems in various physiological and pathological processes within the central nervous system. These application notes provide an overview of the key applications of this compound in neuroscience research, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
I. Receptor Binding Profile
This compound exhibits high affinity and selectivity for the α1D-adrenergic receptor subtype over other α1- and α2-adrenergic receptors. It also demonstrates significant affinity for the 5-HT1A serotonin receptor, where it acts as a partial agonist.[1][2][3][4]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Species | Ki (nM) | Reference |
| α1D-adrenoceptor | Rat | 2 | [1][4] |
| α1D-adrenoceptor | Human | 0.4 | [4] |
| α1A-adrenoceptor | Rat | 800 | [1][4] |
| α1B-adrenoceptor | Hamster | 600 | [1][4] |
| α2C-adrenoceptor | Human | 288 | [2] |
| 5-HT1A Receptor | Not Specified | 5.0 | [2] |
Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
II. Applications in Neuroscience Research
This compound has been utilized in a range of in vivo and in vitro studies to investigate its effects on neuronal activity, neurotransmitter release, and behavior.
Modulation of Neuronal Firing in the Dorsal Horn
This compound has been shown to inhibit the firing rate of wide-dynamic-range neurons in the spinal cord dorsal horn, suggesting a role in nociceptive processing.[5]
Objective: To record the extracellular activity of single neurons in the dorsal horn of the spinal cord and assess the effect of iontophoretically applied this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Urethane (B1682113) anesthesia
-
Stereotaxic frame
-
Glass micropipettes for recording and iontophoresis
-
Amplifier and data acquisition system (e.g., Spike2)
-
This compound solution for iontophoresis (e.g., 10 mM in 0.9% NaCl, pH 4.5)
-
8-OH-DPAT solution (for comparison)
-
Saline (vehicle control)
Procedure:
-
Anesthetize the rat with urethane and mount it in a stereotaxic frame.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Carefully remove the dura and pia mater to allow for electrode insertion.
-
Lower a multi-barreled glass micropipette into the dorsal horn. One barrel is filled with a recording solution (e.g., 2M NaCl) and connected to the amplifier. Other barrels are filled with this compound, a positive control (e.g., 8-OH-DPAT), and saline.
-
Search for single-unit activity by applying mechanical stimuli (e.g., brushing, pinching) to the ipsilateral hind paw.
-
Once a stable, well-isolated unit is identified, record its baseline spontaneous and evoked firing rate.
-
Apply this compound by passing a positive current through the appropriate barrel (iontophoresis). Ejection currents can be varied (e.g., 20-100 nA).
-
Record the firing rate of the neuron during and after the application of this compound.
-
Allow for a recovery period and then apply the vehicle and/or positive control in the same manner.
-
Analyze the data by comparing the firing rates before, during, and after drug application.
Expected Results: Iontophoretic application of this compound is expected to significantly inhibit the firing rate of dorsal horn neurons.[5]
Diagram: Experimental Workflow for In Vivo Electrophysiology
Caption: Workflow for in vivo single-unit recording in the rat dorsal horn.
Investigation of Serotonin Release in the Hippocampus
This compound, acting as a 5-HT1A partial agonist, can modulate the release of serotonin. In vivo microdialysis is a key technique to study these effects.[6][7]
Objective: To measure the extracellular concentration of serotonin in the ventral hippocampus of rats following systemic administration of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic frame
-
Microdialysis probes (e.g., CMA/12)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for subcutaneous injection (e.g., dissolved in saline)
-
8-OH-DPAT solution (for comparison)
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the ventral hippocampus.
-
Allow the rat to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After collecting baseline samples, administer this compound subcutaneously at various doses (e.g., 0.01-1.0 mg/kg).
-
Continue collecting dialysate samples for several hours post-injection.
-
Analyze the concentration of serotonin in the dialysates using HPLC-ED.
-
Express the results as a percentage of the baseline serotonin levels.
Expected Results: this compound is expected to cause a dose-dependent decrease in the extracellular levels of serotonin in the ventral hippocampus.[6][7]
Diagram: In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis to measure serotonin release.
Assessment of 5-HT1A Receptor-Mediated Behaviors
This compound's partial agonist activity at 5-HT1A receptors can be investigated by observing its effects on behaviors associated with the "serotonin syndrome."[6][7]
Objective: To assess the ability of this compound to induce components of the serotonin syndrome and to antagonize the effects of a full 5-HT1A agonist.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Observation cages
-
This compound solution for subcutaneous injection
-
8-OH-DPAT solution for subcutaneous injection (full agonist)
-
Saline (vehicle control)
Procedure:
-
Habituate the rats to the observation cages.
-
Agonist activity: Administer this compound subcutaneously at various doses (e.g., 0.25-5 mg/kg).
-
Immediately after injection, place the rat in the observation cage and score for the presence and intensity of the following behaviors for a set period (e.g., 30 minutes):
-
Forepaw treading
-
Head weaving
-
Flat body posture
-
Hindlimb abduction
-
-
Antagonist activity: Pre-treat rats with this compound (e.g., 0.25-5 mg/kg, s.c.) a set time (e.g., 30 minutes) before administering a dose of 8-OH-DPAT known to induce a robust serotonin syndrome (e.g., 0.75 mg/kg, s.c.).
-
Score the behaviors as described above.
Scoring: A rating scale can be used for each behavior (e.g., 0 = absent, 1 = present, 2 = marked). The scores for each behavior are then summed to give a total serotonin syndrome score.
Expected Results: this compound is expected to induce only a very mild or no serotonin syndrome on its own, but it should dose-dependently reduce the behavioral effects induced by 8-OH-DPAT.[6][7]
Diagram: Serotonin Syndrome Assessment Logic
Caption: Logical flow for assessing agonist and antagonist effects on serotonin syndrome.
III. Quantitative Data Summary
Table 2: In Vivo Effects of this compound in Rodent Models
| Parameter | Species | Dose and Route | Effect | Reference |
| 5-HT Release (Ventral Hippocampus) | Rat | 0.01-1.0 mg/kg, s.c. | Dose-dependent decrease | [6][7] |
| 5-HT Behavioral Syndrome Score | Rat | 0.25-5 mg/kg, s.c. | ~10% of 8-OH-DPAT effect | [6] |
| Antagonism of 8-OH-DPAT-induced behaviors | Rat | 0.25-5 mg/kg, s.c. | Dose-dependent reduction | [6] |
| Blood Pressure | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day, oral | Significant decrease | [8] |
| Cardiac Hypertrophy | Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day, oral | Ameliorated | [8] |
IV. Signaling Pathways
Diagram: Postulated Signaling Mechanism of this compound
Caption: this compound's dual action on α1D-adrenergic and 5-HT1A receptors.
V. Conclusion
This compound is a potent and selective tool for investigating the distinct and overlapping roles of the α1D-adrenergic and 5-HT1A receptor systems in the central nervous system. The protocols and data provided here offer a starting point for researchers to effectively utilize this compound in their neuroscience research endeavors. Careful consideration of its dual pharmacology is crucial for the accurate interpretation of experimental results.
References
- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo electrophysiology of dorsal-horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 5-HT1A Receptor Function with BMY 7378: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a chemical compound widely utilized in pharmacology to investigate the function of the serotonin (B10506) 1A (5-HT1A) receptor. It is a potent and selective ligand with a complex pharmacological profile, acting as a partial agonist at the 5-HT1A receptor.[1] Notably, this compound also exhibits high affinity as an antagonist for the α1D-adrenergic receptor, a characteristic that must be considered in experimental design and data interpretation.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize 5-HT1A receptor function in various research settings.
This compound's utility stems from its mixed agonist-antagonist properties, which can be leveraged to probe the receptor's role in different physiological and pathological processes.[4][5] As a partial agonist, it can activate the receptor, but to a lesser degree than a full agonist like 8-OH-DPAT.[6] This allows for the study of receptor reserve and the differential engagement of signaling pathways. In some contexts, it can also act as a functional antagonist, blocking the effects of endogenous serotonin or more efficacious agonists.[4][7]
These application notes will cover the key in vitro and in vivo experimental approaches for characterizing the interaction of this compound with the 5-HT1A receptor, including binding affinity determination, functional activity assessment, and investigation of downstream signaling pathways.
Data Presentation
Table 1: Binding Affinity of this compound at 5-HT1A and Adrenergic Receptors
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| 5-HT1A | This compound | Rat | Hippocampal Membranes | - | 8.3 | [1] |
| α1D-Adrenergic | This compound | Rat | Cloned Receptor | 2 | 8.2 | [2][3] |
| α1A-Adrenergic | This compound | Rat | Cloned Receptor | 800 | - | [2][3] |
| α1B-Adrenergic | This compound | Hamster | Cloned Receptor | 600 | 6.2 | [2][8] |
| α2C-Adrenergic | This compound | - | - | - | 6.54 | [1] |
Table 2: Functional Activity of this compound
| Assay Type | Parameter | Species | Tissue/Cell Line | Value | Reference |
| 5-HT Behavioral Syndrome | Maximal Score (% of 8-OH-DPAT) | Rat | In vivo | ~10% | [4] |
| Inhibition of Firing Rate | Agonist Activity | Rat | Dorsal Horn Units | Significant Intrinsic Activity | [6] |
| Hypotension | Agonist Activity | Rat | In vivo | Dose-dependent decrease in blood pressure | [9][10] |
| 5-HT Release | Agonist Activity | Rat | Ventral Hippocampus | Dose-dependent decrease | [4][11] |
| Light-induced Phase Advances | Agonist Activity | Hamster | In vivo | Potentiates phase shifts | [12] |
| Forskolin-stimulated Adenylate Cyclase | Antagonist Activity | Rat | Hippocampus | Blocks inhibition by 8-OH-DPAT | [13] |
| 8-OH-DPAT induced behaviors | Antagonist Activity | Rat | In vivo | Dose-dependently reduces forepaw treading and head weaving | [4] |
Signaling Pathways and Experimental Workflows
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[14] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, this compound. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-hydroxytryptamine receptor antagonist, this compound, on 5-hydroxytryptamine neurotransmission: electrophysiological studies in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--I. BMY7378 and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the 5HT1A agonist/antagonist this compound on light-induced phase advances in hamster circadian activity rhythms during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
Application Notes: BMY 7378 as a Selective α1D-Adrenoceptor Antagonist in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a potent and selective antagonist of the α1D-adrenergic receptor (α1D-AR), a subtype of the α1-adrenoceptor family which also includes the α1A and α1B subtypes.[1][2][3] These receptors are G-protein coupled receptors that mediate the physiological effects of norepinephrine (B1679862) and epinephrine.[4][5] this compound's selectivity for the α1D subtype makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of this receptor in vivo.[3] Notably, the α1D-adrenoceptor is implicated in vascular smooth muscle contraction, cardiovascular regulation, and potentially in cardiac hypertrophy.[6][7] These notes provide an overview of this compound's selectivity, its application in in vivo studies, and detailed protocols for its use. It is important to note that this compound also exhibits partial agonism at 5-HT1A receptors and some affinity for α2C-adrenoceptors, which should be considered when designing and interpreting experiments.[1][3]
Data Presentation
Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound at α1-Adrenoceptor Subtypes
This table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of this compound for different α1-adrenoceptor subtypes across various species. The data clearly demonstrates the high selectivity of this compound for the α1D-adrenoceptor.
| Receptor Subtype | Species | Preparation | Radioligand | Parameter | Value | Selectivity (fold) vs. α1D |
| α1D | Rat (cloned) | Membranes | [125I]HEAT | Ki | 2 nM[1] | - |
| α1D | Human (cloned) | Rat-1 Fibroblasts | [125I]HEAT | pKi | 9.4 ± 0.05[2] | - |
| α1D | Rat | Aorta | [3H]prazosin | pKi | 9.8 ± 0.40[7] | - |
| α1D | Rat | Aorta | - | pA2 | 9.0 ± 0.13[7] | - |
| α1A | Rat (cloned) | Membranes | [125I]HEAT | Ki | 800 nM[1] | 400 |
| α1A (formerly α1c) | Bovine | Rat-1 Fibroblasts | [125I]HEAT | pKi | 6.1 ± 0.02[2] | ~2000 |
| α1A (formerly α1c) | Human | Rat-1 Fibroblasts | [125I]HEAT | pKi | 6.6 ± 0.20[2] | ~630 |
| α1B | Hamster (cloned) | Membranes | [125I]HEAT | Ki | 600 nM[1] | 300 |
| α1B | Hamster | Rat-1 Fibroblasts | [125I]HEAT | pKi | 6.2 ± 0.03[2] | ~1585 |
| α1B | Human | Rat-1 Fibroblasts | [125I]HEAT | pKi | 7.2 ± 0.05[2] | ~158 |
| α1B | Rabbit | Ventricular Membranes | [3H]prazosin | pKi | 7.53 ± 0.09[8] | ~18.6 |
Mandatory Visualizations
Caption: α1D-Adrenoceptor Signaling Pathway and this compound Antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Cardiovascular Studies Using BMY 7378
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY 7378 is a potent and selective antagonist of the α1D-adrenergic receptor (α1D-AR), making it an invaluable pharmacological tool for investigating the role of this specific adrenoceptor subtype in the cardiovascular system.[1][2][3] While its primary activity is at the α1D-AR, it also exhibits partial agonism at the serotonin (B10506) 5-HT1A receptor, antagonism at the α2C-adrenoceptor, and potential angiotensin-converting enzyme (ACE) inhibitory effects.[1][4][5][6] This multitarget profile necessitates carefully designed experiments to isolate and understand its effects.
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the cardiovascular effects of this compound, with a focus on its role in vascular function, hypertension, and cardiac remodeling.
Pharmacological Profile of this compound
The selectivity of this compound is a critical factor in experimental design. The compound displays over 100-fold higher affinity for the α1D-AR subtype compared to α1A-AR and α1B-AR.[1][2][7] Its affinities for various receptors are summarized below.
| Receptor Subtype | Interaction Type | Species | Affinity (Ki or pKi) | Reference |
| α1D-Adrenoceptor | Antagonist | Rat | Ki = 2 nM | [1][2] |
| α1D-Adrenoceptor | Antagonist | Human | pKi = 9.4 | [1] |
| α1A-Adrenoceptor | Antagonist | Rat | Ki = 800 nM | [1][2] |
| α1B-Adrenoceptor | Antagonist | Hamster | Ki = 600 nM | [1][2] |
| 5-HT1A Receptor | Partial Agonist | - | pKi = 8.3 | [4] |
| α2C-Adrenoceptor | Antagonist | - | pKi = 6.54 | [4] |
| ACE | Inhibitor | - | IC50 = 136 µM | [5] |
Section 1: In Vitro Experimental Designs
In vitro assays are essential for dissecting the specific molecular and cellular mechanisms of this compound's action.
Diagram: this compound Mechanism in Vascular Smooth Muscle
Caption: α1D-AR signaling cascade in vascular smooth muscle cells and its inhibition by this compound.
Protocol 1.1: Functional Vascular Reactivity Assay
This protocol assesses the antagonist potency of this compound on agonist-induced contractions of isolated arteries.
Objective: To determine the functional antagonism and dissociation constant (pA2) of this compound in isolated vascular rings.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine or Norepinephrine (agonist)
-
This compound
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta or other arteries of interest (e.g., iliac, carotid).[2][8] Place vessels in ice-cold Krebs solution.
-
Mounting: Cut the aorta into 2-3 mm rings, taking care to not damage the endothelium. Mount the rings in the organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Viability Test: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash and return to baseline.
-
Schild Analysis:
-
Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 1 nM to 100 µM).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound (e.g., 1 nM) for 30 minutes.
-
Generate a second agonist concentration-response curve in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound (e.g., 10 nM, 100 nM).[8]
-
-
Data Analysis: Calculate the EC50 values for the agonist in the absence and presence of the antagonist. Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve. A slope not significantly different from unity suggests competitive antagonism.[2]
Protocol 1.2: Vascular Smooth Muscle Cell (VSMC) Protein Synthesis Assay
This protocol investigates the role of α1D-AR in mediating hypertrophic responses in cultured cells.
Objective: To determine if this compound can block norepinephrine-induced protein synthesis in VSMCs.
Materials:
-
Primary rat aortic smooth muscle cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Norepinephrine (NE)
-
This compound
-
[3H]-leucine or other protein synthesis quantification kit (e.g., puromycin-based assay)
-
MAPK kinase inhibitor (e.g., PD 98059) as a control[9]
Methodology:
-
Cell Culture: Culture rat aorta VSMCs until they are quiescent (e.g., by serum starvation for 24-48 hours).
-
Pre-treatment: Incubate quiescent cells with this compound (e.g., 100 nM) or vehicle for 30-60 minutes.
-
Stimulation: Add norepinephrine (e.g., 10 µM) to the cells in the presence of [3H]-leucine. Incubate for 24 hours.[9]
-
Quantification:
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Wash the precipitate to remove unincorporated [3H]-leucine.
-
Solubilize the protein pellet and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) response. Compare the NE-induced increase in protein synthesis in the presence and absence of this compound. A significant reduction by this compound indicates that the hypertrophic effect is mediated by α1D-ARs.[9]
Section 2: In Vivo Experimental Designs
In vivo studies are crucial for understanding the integrated physiological effects of this compound on blood pressure and cardiac function. The Spontaneously Hypertensive Rat (SHR) is a widely accepted model for these investigations.[10][11]
Diagram: In Vivo Experimental Workflow for SHR Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The specific contribution of the novel alpha-1D adrenoceptor to the contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha1D-adrenergic receptors and mitogen-activated protein kinase mediate increased protein synthesis by arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
BMY 7378: Application Notes and Protocols for Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BMY 7378 in radioligand binding assays. This compound is a potent and selective antagonist for the α1D-adrenergic receptor subtype and also exhibits high affinity as a partial agonist for the 5-HT1A receptor. This dual activity makes it a valuable tool for characterizing these receptors and screening new chemical entities.
Data Presentation
The following tables summarize the binding affinities of this compound for various adrenergic and serotonergic receptor subtypes. This data is essential for understanding the selectivity profile of this compound and for designing and interpreting radioligand binding experiments.
Table 1: Binding Affinity of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | pKᵢ |
| α1A | Rat | [125I]HEAT | 800 | 6.1 |
| α1B | Hamster | [125I]HEAT | 600 | 6.2 |
| α1B | Human | [125I]HEAT | - | 7.2 ± 0.05 |
| α1C | Bovine | [125I]HEAT | - | 6.1 ± 0.02 |
| α1C | Human | [125I]HEAT | - | 6.6 ± 0.20 |
| α1D | Rat | [125I]HEAT | 2 | 8.2 ± 0.06 |
| α1D | Human | [125I]HEAT | - | 9.4 ± 0.05 |
Data compiled from multiple sources.[1][2]
Table 2: Binding Affinity of this compound for 5-HT1A Receptor
| Receptor | Species | Radioligand | IC₅₀ (nM) |
| 5-HT1A | - | [3H]8-OH-DPAT | 0.8 |
Data from Abcam product datasheet.
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays to determine the affinity of this compound for the α1D-adrenergic and 5-HT1A receptors are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Protocol 1: Competitive Radioligand Binding Assay for α1D-Adrenergic Receptor
This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the α1D-adrenergic receptor using [¹²⁵I]HEAT as the radioligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the α1D-adrenergic receptor.
-
Radioligand: [¹²⁵I]HEAT (2-(β-(4-hydroxyphenyl)ethylaminomethyl)tetralone).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Prazosin.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]HEAT, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Prazosin, 50 µL of [¹²⁵I]HEAT, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]HEAT, and 100 µL of membrane suspension. The concentration of [¹²⁵I]HEAT should be close to its Kₔ value for the α1D receptor.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]HEAT) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol outlines a competitive binding assay to determine the inhibitory constant (Kᵢ) of this compound for the 5-HT1A receptor using [³H]8-OH-DPAT as the radioligand.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).
-
Radioligand: [³H]8-OH-DPAT.
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, 10 µM pargyline, pH 7.6.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.6.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]8-OH-DPAT, and 100 µL of membrane suspension. The concentration of [³H]8-OH-DPAT should be close to its Kₔ value for the 5-HT1A receptor.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through PEI-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate overnight before counting in a scintillation counter.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1 to determine the IC₅₀ and Kᵢ values for this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways associated with the receptors targeted by this compound.
References
Troubleshooting & Optimization
BMY 7378 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the BMY 7378 Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what are its primary targets?
This compound is a chemical compound that acts as a partial agonist for the 5-HT1A serotonin (B10506) receptor and a potent and selective antagonist for the α1D-adrenoceptor.[1][2] It is also known to be an antagonist of the α2C-adrenoceptor.[3] Its dual activity makes it a valuable tool for research in areas such as hypertension and cardiovascular disease.[4][5]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Difficulty in dissolving this compound is a common issue. The solubility of this compound can vary depending on whether it is in its dihydrochloride (B599025) salt or free base form, and the choice of solvent is critical. The dihydrochloride form is generally more water-soluble.
For optimal results, consider the following solvents:
-
Water: The dihydrochloride salt of this compound is soluble in water, with concentrations up to 100 mM being reported.[2] Another source suggests a solubility of greater than 5 mg/mL in water.[6]
-
DMSO (Dimethyl sulfoxide): this compound is highly soluble in DMSO, with concentrations of 25 mg/ml and even up to 100 mg/mL (218.14 mM) being achievable.[3][7] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[8]
-
DMF (Dimethylformamide): this compound is soluble in DMF at a concentration of 10 mg/ml.[3]
-
Ethanol: this compound has very limited solubility in ethanol, with a reported solubility of only 0.2 mg/ml.[3]
-
PBS (Phosphate-buffered saline, pH 7.2): The solubility of this compound in PBS is also limited, at 0.5 mg/ml.[3]
Q3: My this compound precipitated out of solution. What should I do?
Precipitation can occur if the solution is stored improperly or if the solubility limit is exceeded. If you observe precipitation:
-
Warm the solution: Gently warm the solution to see if the precipitate redissolves.
-
Sonicate: Use an ultrasonic bath to aid in redissolving the compound. For DMSO solutions, ultrasonication may be necessary to achieve higher concentrations.[7]
-
Check storage conditions: For solutions stored at low temperatures, ensure you allow the solution to equilibrate to room temperature before use and check for any precipitate.[2]
-
Prepare fresh solutions: It is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, store solutions at -20°C for up to one month.[2] For longer-term storage of stock solutions in solvent, -80°C for up to a year is recommended.[8] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Q4: What are the recommended storage conditions for this compound solid and solutions?
-
Solid Form: this compound solid can be stored at room temperature for up to 12 months. For long-term stability (≥ 4 years), storage at -20°C is recommended.[3]
-
Solutions: As mentioned above, it is best to prepare solutions fresh. If storage is required, store aliquots at -20°C for up to one month or -80°C for up to one year.[2][8]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Form | Concentration | Reference |
| Water | Dihydrochloride | 100 mM | [2] |
| Water | Dihydrochloride | >5 mg/mL | [6] |
| Water | Dihydrochloride | 92 mg/mL | [8] |
| DMSO | Dihydrochloride | 25 mg/mL | [3] |
| DMSO | Dihydrochloride | 100 mg/mL (218.14 mM) | [7] |
| DMSO | Dihydrochloride | 92 mg/mL (200.68 mM) | [8] |
| DMF | Dihydrochloride | 10 mg/mL | [3] |
| Ethanol | Dihydrochloride | 0.2 mg/mL | [3] |
| Ethanol | Dihydrochloride | 20 mg/mL | [8] |
| PBS (pH 7.2) | Dihydrochloride | 0.5 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound dihydrochloride (Molecular Weight: 458.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 458.43 g/mol * (1000 mg / 1 g) = 4.58 mg
-
-
Weigh out 4.58 mg of this compound dihydrochloride and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[7]
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][8]
-
Visual Guides
Caption: A general workflow for the preparation and experimental use of this compound solutions.
Caption: The primary signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | 5-HT1A receptor agonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound = 98 HPLC, solid 21102-95-4 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
off-target effects of BMY 7378 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMY 7378 in their experiments. This guide focuses on addressing potential off-target effects and providing practical solutions for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily characterized as a potent and selective antagonist of the α1D-adrenergic receptor (α1D-AR).[1]
Q2: What are the known major off-target activities of this compound?
This compound exhibits two principal off-target activities:
-
5-HT1A Receptor Partial Agonism: It acts as a partial agonist at the serotonin (B10506) 1A receptor.[1][2][3]
-
α2C-Adrenoceptor Antagonism: It also functions as an antagonist at the α2C-adrenergic receptor.[4]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Recent evidence suggests that this compound can also act as an inhibitor of the angiotensin-converting enzyme (ACE).[5]
Q3: I am observing a hypotensive (blood pressure lowering) effect in my animal model with this compound. Is this solely due to α1D-adrenoceptor blockade?
Not necessarily. The hypotensive effect of this compound is complex and can be mediated by both its on-target α1D-adrenoceptor antagonism and its off-target 5-HT1A receptor agonism.[3][6][7] The contribution of each target can be age-dependent in rats, with 5-HT1A receptor stimulation playing a more significant role in adult rats.[7] A remnant hypotensive effect that is not blocked by a 5-HT1A antagonist suggests the involvement of other mechanisms, such as α1-adrenoceptor blockade.[6]
Q4: My in vitro results with this compound are not consistent with pure α1D-adrenoceptor antagonism. What could be the cause?
Unexpected in vitro results could be due to several factors related to this compound's polypharmacology:
-
5-HT1A Receptor Activation: If your cell line or tissue preparation endogenously expresses 5-HT1A receptors, the partial agonist activity of this compound at these receptors could be influencing your results.[2]
-
α2C-Adrenoceptor Blockade: In systems where α2C-adrenoceptors are present and functionally relevant, the antagonistic effect of this compound at these receptors could confound your data.[4]
-
Concentration-Dependent Effects: At higher concentrations (100 nM to 1 µM), this compound may exhibit less selectivity and interact with α1A- and α1B-adrenoceptors.[8][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected decrease in blood pressure in vivo not fully blocked by other α1D-antagonists. | 5-HT1A receptor partial agonism contributing to the hypotensive effect. | 1. Pre-treat the animals with a selective 5-HT1A receptor antagonist (e.g., WAY-100635) before administering this compound.[6][7] 2. Compare the hypotensive effect of this compound with a more selective α1D-antagonist that lacks 5-HT1A activity. 3. Measure heart rate in conjunction with blood pressure, as 5-HT1A agonism can also induce bradycardia.[3] |
| Inconsistent or unexpected responses in smooth muscle contraction/relaxation assays in vitro. | Off-target effects at 5-HT1A or α2C receptors, or concentration-dependent effects on other α1-subtypes. | 1. Characterize the expression of α1D, 5-HT1A, and α2C receptors in your tissue preparation using techniques like qPCR or western blotting. 2. Use a selective 5-HT1A antagonist (e.g., WAY-100635) or a selective α2C antagonist (e.g., yohimbine, though less selective) to dissect the contribution of each receptor.[4] 3. Perform concentration-response curves to determine if the unexpected effects are more prominent at higher concentrations of this compound, suggesting loss of selectivity.[8][9] |
| Observed effects on neuronal firing or neurotransmitter release that are not consistent with α1D-AR antagonism. | 5-HT1A receptor partial agonism is likely influencing neuronal activity. | 1. Conduct experiments in the presence of a selective 5-HT1A antagonist to block this off-target effect. 2. In electrophysiology studies, compare the effects of this compound with a known 5-HT1A agonist (e.g., 8-OH-DPAT) to confirm 5-HT1A-mediated actions.[2][10] |
| Reversal of cardiac hypertrophy in animal models seems more pronounced than expected. | Dual action as an α1D-AR antagonist and a potential ACE inhibitor. | 1. Compare the effects of this compound with a standard ACE inhibitor (e.g., captopril).[11][12] 2. Measure ACE activity in tissue homogenates from this compound-treated and control animals. |
Quantitative Data Summary
Table 1: Binding Affinities (pKi) of this compound at Various Receptors
| Receptor Subtype | Species | pKi Value | Reference |
| α1D-Adrenoceptor | Human | 9.4 ± 0.05 | [1] |
| α1D-Adrenoceptor | Rat | 8.2 ± 0.06 | [1] |
| α1b-Adrenoceptor | Human | 7.2 ± 0.05 | [1] |
| α1b-Adrenoceptor | Hamster | 6.2 ± 0.03 | [1] |
| α1c-Adrenoceptor | Human | 6.6 ± 0.20 | [1] |
| α1c-Adrenoceptor | Bovine | 6.1 ± 0.02 | [1] |
| α2C-Adrenoceptor | Not Specified | 6.54 | [4] |
| 5-HT1A Receptor | Not Specified | 8.3 |
Table 2: Functional Activity of this compound
| Assay Type | Tissue/System | Parameter | Value | Reference |
| Antagonism | Rat Aorta | pA2 | 8.9 ± 0.1 | [1] |
| Antagonism | Rat Aorta | pA2 | 8.67 | [4] |
| Antagonism | Human Saphenous Vein (α2C) | pA2 | 6.48 | [4] |
| ACE Inhibition | In Vitro | IC50 | 136 µM | [5] |
| Hyperalgesic Effect | Spinal Rat | ED50 | 295 ± 70 nmol/kg | [10] |
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay
Objective: To assess the antagonist effect of this compound on α1D-adrenoceptor-mediated vasoconstriction.
Materials:
-
Isolated segments of rat aorta
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (B352888) (α1-adrenoceptor agonist)
-
This compound
-
WAY-100635 (selective 5-HT1A antagonist, for control experiments)
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rat according to approved animal care protocols and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into rings of 2-3 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.
-
After equilibration, perform a cumulative concentration-response curve to phenylephrine to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline tension.
-
To test the antagonist effect of this compound, incubate the aortic rings with the desired concentration of this compound for 30 minutes.
-
In the continued presence of this compound, perform a second cumulative concentration-response curve to phenylephrine.
-
Troubleshooting Off-Target Effects: To determine the contribution of 5-HT1A receptor activation, run a parallel experiment where tissues are pre-incubated with WAY-100635 before the addition of this compound and subsequent phenylephrine challenge.
-
Data Analysis: Compare the concentration-response curves of phenylephrine in the absence and presence of this compound. Calculate the pA2 value to quantify the antagonist potency of this compound.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To evaluate the effect of this compound on systemic blood pressure and to dissect the contribution of α1D-adrenoceptor antagonism versus 5-HT1A receptor agonism.
Materials:
-
Male Wistar rats (anesthetized with an appropriate anesthetic, e.g., urethane)
-
This compound
-
WAY-100635
-
Saline solution (vehicle)
-
Cannulas for arterial and venous access
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial cannula to a pressure transducer to continuously record blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are stable.
-
Administer increasing intravenous (i.v.) doses of this compound and record the changes in blood pressure and heart rate.[6]
-
Dissecting Off-Target Effects: In a separate group of animals, pre-treat with an i.v. bolus of WAY-100635 approximately 10-15 minutes before administering the increasing doses of this compound.[6]
-
Control Group: Administer vehicle (saline) to a control group of animals to account for any time-dependent changes in blood pressure.
-
Data Analysis: Compare the dose-response curves for the hypotensive effects of this compound in the absence and presence of WAY-100635. A rightward shift or attenuation of the hypotensive response in the presence of WAY-100635 indicates a contribution from 5-HT1A receptor agonism. The remaining hypotensive effect can be attributed to α1D-adrenoceptor antagonism and potentially other mechanisms.
Visualizations
Caption: On-target antagonism of α1D-adrenoceptor signaling by this compound.
Caption: Off-target signaling of this compound at 5-HT1A and α2C receptors.
Caption: Experimental workflow for investigating this compound effects with controls.
References
- 1. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative 5-HT1A receptor antagonists NAN-190 and this compound are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an agonist at 5-HT1A receptors mediating hypotension and renal sympatho-inhibition in anaesthetised cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha (1D)-adrenoceptor antagonist this compound is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for α1D-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
interpreting BMY 7378 biphasic dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting biphasic dose-response curves observed during experiments with BMY 7378.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological targets?
This compound is a well-characterized pharmacological tool with a complex binding profile. It is primarily known as a selective antagonist for the α1D-adrenergic receptor (α1D-AR).[1][2][3] However, it also exhibits high affinity as a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][3][4][5] Additionally, studies have identified it as an antagonist of the α2C-adrenoceptor.[4][6] This multi-target activity is a key factor in understanding its complex dose-response relationships. A recent study has also suggested that this compound can act as an angiotensin-converting enzyme (ACE) inhibitor at higher concentrations.[7]
Q2: I am observing a biphasic (U-shaped or bell-shaped) dose-response curve in my assay with this compound. What is the likely cause?
A biphasic dose-response curve is often observed with compounds like this compound that interact with multiple receptor subtypes or signaling pathways with different affinities. The curve's shape typically results from the compound eliciting one effect at low concentrations by acting on its highest affinity target, and an opposing or different effect at higher concentrations as it engages lower-affinity targets.
For this compound, a common scenario is:
-
Low Concentration Phase: The response is driven by its high-affinity interaction with either α1D-adrenoceptors or 5-HT1A receptors.[2][4]
-
High Concentration Phase: As the concentration increases, this compound begins to significantly occupy its lower-affinity targets (e.g., α1A-AR, α1B-AR, or α2C-AR), which may trigger a countervailing cellular response, leading to a reversal or change in the direction of the dose-response curve.[1][3][8]
One study specifically noted a biphasic antagonistic action of this compound on the positive inotropic effect of phenylephrine (B352888) in rabbit ventricular muscle, suggesting a complex interaction between different alpha-adrenoceptor subtypes.[8]
Q3: Could inverse agonism contribute to the observed biphasic response?
Yes, inverse agonism can be a contributing factor. Some G-protein coupled receptors (GPCRs) exhibit constitutive (basal) activity even without an agonist. An inverse agonist binds to these receptors and reduces their basal activity. This compound has been reported to act as an inverse agonist at the α1D-adrenoceptor in certain cellular systems, reducing basal intracellular calcium levels.[9] If the experimental system has high constitutive α1D-AR activity, low doses of this compound could produce an initial inhibitory effect (inverse agonism) before other effects at higher concentrations dominate the response.
Q4: My results are inconsistent between experiments. What are some common pitfalls when working with this compound and other GPCR ligands?
Inconsistent results in GPCR assays can stem from several factors:
-
Cell Line Variability: Ensure you are using cells with a consistent and low passage number. Receptor expression levels can change over multiple passages, affecting the assay window and ligand response.[10]
-
Ligand Preparation and Stability: Always prepare fresh dilutions of this compound from a validated stock solution. Verify the purity and stability of your compound.[10]
-
Constitutive Receptor Activity: High receptor expression can lead to constitutive activity, which may increase background signals. Using an inverse agonist to reduce this basal activity can sometimes help clarify the response to the ligand of interest.[10]
-
Assay Conditions: Factors like incubation time, temperature, and buffer composition can all influence the outcome of cell-based assays. Maintain consistency across all experiments.
Troubleshooting Guides
Issue: A Biphasic Dose-Response Curve is Observed
This guide provides a systematic approach to dissecting the components of a biphasic curve observed with this compound.
Step 1: Characterize the Curve
-
Fit your data to a biphasic dose-response equation using a suitable software package (e.g., GraphPad Prism).[11] This will provide quantitative parameters for both phases of the curve (e.g., EC50_1, EC50_2).
Step 2: Formulate a Hypothesis Based on Known Pharmacology
-
Based on the receptor profile of this compound, hypothesize which receptors are responsible for each phase. For example, the high-potency phase might be due to α1D-AR antagonism, while the lower-potency phase could be due to 5-HT1A partial agonism or off-target effects.
Step 3: Use Selective Antagonists to Isolate Pathways
-
This is the most critical step. Co-incubate your system with a high concentration of a selective antagonist for one of the hypothesized targets, and then generate a new this compound dose-response curve.
-
To test the role of 5-HT1A receptors: Use a selective and silent 5-HT1A antagonist like WAY-100635. If the 5-HT1A receptor is responsible for one phase of the curve, pre-treatment with WAY-100635 should abolish that phase.[12][13]
-
To test the role of α1-adrenoceptor subtypes: This is more complex due to this compound's selectivity for the α1D subtype. You can use other antagonists with different subtype selectivities (e.g., Prazosin for general α1, or specific antagonists for α1A or α1B if available) to see how they alter the curve.
-
Step 4: Analyze the Results
-
If a selective antagonist flattens one part of the biphasic curve, it strongly suggests that the targeted receptor is responsible for that phase of the response.
Data Presentation
Table 1: Receptor Binding Profile of this compound
This table summarizes the binding affinities of this compound for various receptors, which is essential for interpreting its dose-dependent effects.
| Receptor Subtype | Species | Affinity (Ki or pKi) | Functional Activity | Reference(s) |
| α1D-Adrenoceptor | Rat | Ki = 2 nM | Antagonist / Inverse Agonist | [1][3][9] |
| Human | pKi = 9.4 | Antagonist | [2][3] | |
| 5-HT1A Receptor | Rat/Guinea Pig | pKi = 8.3 | Partial Agonist | [4][6] |
| α2C-Adrenoceptor | Not Specified | pKi = 6.54 | Antagonist | [4][6] |
| α1A-Adrenoceptor | Rat | Ki = 800 nM | Antagonist | [1][3] |
| α1B-Adrenoceptor | Hamster | Ki = 600 nM | Antagonist | [1][3] |
| Human | pKi = 7.2 | Antagonist | [2][3] |
Experimental Protocols
Protocol 1: General Methodology for a Cell-Based Calcium Flux Assay
This protocol provides a template for measuring Gq-coupled receptor activation, a common pathway for α1-adrenoceptors.
-
Cell Culture: Plate cells (e.g., CHO or HEK293) expressing the receptor of interest in black, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure baseline fluorescence.
-
Ligand Addition: Add the this compound dilutions to the wells.
-
Data Acquisition: Measure fluorescence intensity in real-time immediately after ligand addition.
-
Data Analysis: Calculate the change in fluorescence from baseline for each concentration and plot the data against the logarithm of the this compound concentration.
Protocol 2: Troubleshooting Workflow for a Biphasic Curve Using a Selective Antagonist
This protocol outlines how to use a selective antagonist to dissect a biphasic response.
-
Prepare Cells: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-incubation: Prepare two sets of plates.
-
Set A (Control): Add assay buffer only.
-
Set B (Antagonist): Add a high concentration (e.g., 100x its Ki) of a selective antagonist (e.g., WAY-100635 to block 5-HT1A receptors) to the wells.
-
-
Incubation: Incubate both sets of plates for 20-30 minutes at 37°C.
-
This compound Dose-Response: Prepare serial dilutions of this compound.
-
Measurement: Place both plates in a fluorescence reader. Add the this compound dilutions to the wells of both Set A and Set B and immediately begin recording data as described in Protocol 1.
-
Analysis: Generate two separate dose-response curves for this compound: one without the selective antagonist (Set A) and one with it (Set B). Compare the curves to determine if the antagonist selectively abolished one phase of the biphasic response.
Mandatory Visualizations
Caption: Conceptual diagram of a biphasic dose-response curve.
Caption: Simplified signaling pathways for this compound's dual action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BMY-7378 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. graphpad.com [graphpad.com]
- 12. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMY 7378 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BMY 7378 for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical compound that acts as a selective antagonist of the alpha-1D adrenergic receptor (α1D-AR) and a partial agonist of the serotonin (B10506) 5-HT1A receptor.[1][2] It is also known to be an antagonist of the α2C-adrenoceptor.
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on its binding affinities (pKi values) and functional assays in various tissues, a starting concentration range of 1 nM to 10 µM is recommended for most in vitro cell culture experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25 mg/mL and in phosphate-buffered saline (PBS, pH 7.2) at 0.5 mg/mL.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored at -20°C. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock dropwise to the medium while vortexing. The final DMSO concentration in your culture should be kept low (ideally ≤ 0.1%) to minimize solvent-induced toxicity.
Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
The optimal concentration of this compound is dependent on the cell line, the expression level of its targets (α1D-AR and 5-HT1A receptors), and the biological effect you are measuring. A dose-response experiment is essential. This typically involves treating your cells with a range of this compound concentrations and then measuring the desired outcome, such as inhibition of a signaling pathway, change in cell proliferation, or another functional response. A cell viability assay should always be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration is too low.- Low or no expression of α1D-AR or 5-HT1A receptors in your cell line.- Compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).- Verify the expression of the target receptors in your cell line using techniques like RT-qPCR or Western blotting.- Prepare a fresh stock solution of this compound. |
| High cell death or cytotoxicity | - Concentration is too high.- Off-target effects.- High DMSO concentration in the final culture medium. | - Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration range.- Lower the concentration of this compound used.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound in the aqueous medium.- High concentration of the compound. | - When diluting the DMSO stock, add it slowly to the pre-warmed culture medium while gently vortexing.- Prepare fresh dilutions for each experiment.- If precipitation persists, consider using a lower concentration or a different solvent for the final dilution, ensuring it is compatible with your cell culture. |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of the compound in the stock solution. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when treated.- Standardize all incubation times.- Aliquot the stock solution to avoid repeated freeze-thaw cycles and prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Binding Affinity (pKi) of this compound for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species | pKi Value |
| α1D-Adrenoceptor | Human | 9.4 ± 0.05[1] |
| α1D-Adrenoceptor | Rat | 8.2 ± 0.06[1] |
| α1B-Adrenoceptor | Human | 7.2 ± 0.05[1] |
| α1C-Adrenoceptor | Human | 6.6 ± 0.20[1] |
| 5-HT1A Receptor | - | 8.3[3] |
| α2C-Adrenoceptor | - | 6.54[3] |
Table 2: Functional Activity of this compound
| Parameter | System | Value |
| pA2 (α1-Adrenoceptor) | Rat Aorta | 8.9 ± 0.1[1] |
| IC50 (ACE Inhibition) | In vitro assay | 136 µM[4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentration of this compound and to identify a suitable concentration range for functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%). For your functional experiments, use concentrations well below the cytotoxic range.
Protocol 2: Assessing Target Engagement by Western Blotting for Downstream Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling molecules, such as ERK (p44/42 MAPK), to confirm target engagement.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
Agonist for α1D-AR (e.g., Phenylephrine) or 5-HT1A receptor (e.g., 8-OH-DPAT)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cell viability assay) for a specific duration (e.g., 1-2 hours).
-
Agonist Stimulation: Stimulate the cells with an appropriate agonist for a short period (e.g., 5-15 minutes) to induce the phosphorylation of downstream signaling proteins. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in the this compound-treated samples to the agonist-only treated sample to determine the inhibitory effect of this compound.
Mandatory Visualizations
References
- 1. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective antagonist of the D subtype of α1-adrenoceptors | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BMY 7378 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMY 7378 in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the in vivo administration of this compound.
1. Issues with Solubility and Vehicle Preparation
-
Problem: Difficulty dissolving this compound for injection.
-
Possible Causes & Solutions:
| Form of this compound | Recommended Solvents | Considerations |
| This compound Dihydrochloride (B599025) | Water | Soluble up to 100 mM. This is the preferred form for aqueous-based vehicles. |
| This compound Free Base | DMSO | Soluble at 25 mg/mL. Note that DMSO can have its own biological effects and may be toxic at higher concentrations. It is recommended to use the lowest effective concentration and include a vehicle-only control group. |
| DMF | Soluble at 10 mg/mL. Similar to DMSO, DMF can have biological effects and should be used with caution and appropriate controls. | |
| Ethanol | Poorly soluble at 0.2 mg/mL. Not recommended as a primary solvent for in vivo work. | |
| PBS (pH 7.2) | Low solubility at 0.5 mg/mL. May not be suitable for achieving higher dose concentrations. |
-
Troubleshooting Steps:
-
Select the appropriate form: For aqueous solutions, use the dihydrochloride salt. For organic-based vehicles, the free base can be used.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Gently warming the solution to 37°C may improve solubility. Avoid excessive heat, which could lead to degradation.
-
Vehicle Selection: If direct dissolution in saline or PBS is not sufficient for the desired concentration, consider a co-solvent system. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) has been described for intravenous administration of poorly soluble compounds in rats. However, it is crucial to test the tolerability of this vehicle in a pilot study.
-
2. Concerns Regarding Stability of Prepared Solutions
-
Problem: Potential degradation of this compound after reconstitution.
-
Recommendations:
-
Fresh Preparation: It is highly recommended to prepare solutions on the day of use.
-
Short-term Storage: If storage is necessary, solutions can be stored at -20°C for up to one month.
-
Light Sensitivity: Protect solutions from light to prevent potential photodegradation. Use amber vials or cover containers with foil.
-
Visual Inspection: Before administration, always visually inspect the solution for any signs of precipitation or discoloration. If observed, the solution should be discarded.
-
3. Off-Target Effects and Unexpected Phenotypes
-
Problem: Observing effects that are not consistent with α1D-adrenoceptor antagonism.
-
Explanation: this compound is a multi-target drug.[1] Its off-target activities can lead to complex physiological responses.
-
Known Off-Target Activities:
| Off-Target | Activity | Potential Phenotypes |
| 5-HT1A Receptor | Partial Agonist | Hypotension, changes in heart rate, behavioral effects.[2] |
| α2C-Adrenoceptor | Antagonist | Modulation of neurotransmitter release. |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | Hypotension, cardiovascular remodeling.[1] |
-
Troubleshooting and Mitigation:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify a dose that is selective for the α1D-adrenoceptor with minimal off-target effects.
-
Selective Antagonists: In mechanistic studies, co-administration with selective antagonists for the off-targets (e.g., a 5-HT1A antagonist like WAY-100635) can help to dissect the specific contribution of each target to the observed phenotype.[2]
-
Control Groups: Include appropriate positive and negative control groups in your experimental design. For example, when studying cardiovascular effects, a known ACE inhibitor like captopril (B1668294) could serve as a positive control.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in vivo?
A1: this compound has been successfully administered in rats via both oral (o.a.) and intravenous (i.v.) routes.[2][3] The choice of administration route will depend on the specific experimental goals, such as the desired onset and duration of action.
Q2: What is a typical dosage range for this compound in rats?
A2: Reported dosages in rats vary depending on the route of administration and the intended effect.
-
Oral Administration: A study investigating the effects on cardiac hypertrophy in spontaneously hypertensive rats used a dose of 10 mg/kg per day.[3]
-
Intravenous Administration: Studies on the hypotensive effects in anesthetized rats have used increasing doses, though specific cumulative doses are not always detailed.[2][4]
-
Subcutaneous Administration: A study examining the effects on 5-HT1A receptor function used doses ranging from 0.01 to 5 mg/kg.
It is strongly recommended to perform a pilot study to determine the optimal dose for your specific animal model and experimental endpoint.
Q3: Is there a detailed protocol for intravenous administration of this compound in rats?
Experimental Protocol: Intravenous Administration in Rats
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent.
-
Catheterization: Surgically implant a catheter into a suitable blood vessel, such as the femoral vein or jugular vein, for repeated or continuous administration. For single bolus injections, the lateral tail vein can be used.
-
Drug Preparation:
-
Dissolve this compound dihydrochloride in sterile, pyrogen-free saline or water for injection to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
If a co-solvent vehicle is necessary for the free base, prepare it under sterile conditions.
-
-
Administration:
-
Administer the this compound solution slowly through the catheter or into the tail vein.
-
The volume of injection should be appropriate for the size of the animal (typically not exceeding 5 mL/kg for a bolus injection).
-
For continuous infusion, an infusion pump should be used to ensure a constant and accurate delivery rate.
-
-
Monitoring: Continuously monitor the animal's vital signs, such as blood pressure and heart rate, especially when investigating cardiovascular effects.[2][4]
-
Control Group: Administer the vehicle alone to a control group of animals to account for any effects of the solvent or the administration procedure.
Q4: What is the known pharmacokinetic profile of this compound?
A4: Comprehensive quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in publicly available literature. The duration of action in some in vivo studies suggests a reasonably sustained effect, but precise parameters are lacking. Researchers should consider conducting pharmacokinetic studies in their specific animal model to determine these crucial parameters.
Q5: Does this compound cross the blood-brain barrier?
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary and off-target signaling pathways of this compound.
Caption: α1D-Adrenoceptor Signaling Pathway Antagonized by this compound.
Caption: 5-HT1A Receptor Signaling Pathway Partially Activated by this compound.
Caption: Angiotensin-Converting Enzyme (ACE) Pathway Inhibited by this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo this compound Administration.
References
avoiding BMY 7378 degradation in solution
Welcome to the technical support center for BMY 7378. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in solution to ensure experimental accuracy and reproducibility by minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] Water can also be used for solutions up to 100 mM.[1] When using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[2]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To minimize degradation, store this compound stock solutions at -80°C for long-term storage (up to one year). For short-term storage (up to one month), -20°C is acceptable. It is highly recommended to aliquot the stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] The use of amber vials or light-blocking containers is also advised to protect the compound from light.[1]
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. If you observe a decrease in the expected biological activity, unexpected off-target effects, or any change in the physical appearance of your solution (e.g., color change, precipitation), it is critical to evaluate the stability of your this compound solution under your specific experimental conditions.[1]
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the chemical structure of this compound, which contains a phenylpiperazine moiety, the primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.[1][3]
-
Hydrolysis: The piperazine (B1678402) ring can be susceptible to cleavage under strong acidic or basic conditions.[1][3]
-
Oxidation: The nitrogen atoms within the piperazine ring are potential sites for oxidation, which can lead to the formation of N-oxides and other oxidative degradation products.[1]
-
Photodegradation: The aromatic phenyl ring can absorb UV light, leading to the formation of reactive species that can cause degradation of the molecule.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter when working with this compound solutions.
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
-
Possible Cause: Hydrolytic degradation due to a non-optimal pH of the buffer. Phenylpiperazine derivatives have demonstrated susceptibility to both acid- and base-catalyzed hydrolysis.[1][3]
-
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for your experiment where this compound exhibits maximum stability. This may require a pH-rate profile study.
-
Fresh Solution Preparation: Prepare fresh working solutions in your aqueous buffer immediately before each experiment.
-
Minimize Exposure Time: Reduce the time the compound is in the aqueous buffer to the absolute minimum required for the experiment.
-
Issue 2: Decreased Potency of Stock Solution Over Time
-
Possible Cause: Oxidative degradation or photodegradation of the stock solution.
-
Troubleshooting Steps:
-
Inert Gas Purge: Before sealing the vial for storage, gently purge the headspace with an inert gas like argon or nitrogen to displace oxygen.[1]
-
Light Protection: Always store stock solutions in amber vials or wrap the vials in aluminum foil to protect from light.[1]
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents for stock solution preparation.
-
Proper Aliquoting: Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination.
-
Data Summary
| Stress Condition | Parameters | Expected Degradation of Phenylpiperazine Derivatives |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Significant degradation is expected, with the rate increasing with higher acid concentration and temperature.[1] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Significant degradation is expected, with the rate increasing with higher base concentration and temperature.[1] |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Moderate to significant degradation can occur, depending on the specific structure of the derivative.[1] |
| Thermal Degradation | 60-80°C in solution | Degradation is possible, particularly over extended periods of time.[1] |
| Photodegradation | Exposure to UV and visible light (as per ICH Q1B guidelines) | Potential for significant degradation.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in solution.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (UV and visible).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
A validated HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a common choice for the analysis of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an antagonist at the α1D-adrenergic receptor and a partial agonist at the 5-HT1A receptor.
Experimental Workflow for Stability Testing
Caption: A typical experimental workflow for investigating the stability of this compound under forced degradation conditions.
Logical Relationship of Stability Factors
Caption: Key environmental and solution factors influencing the degradation pathways and overall stability of this compound.
References
troubleshooting unexpected results with BMY 7378
Welcome to the technical support center for BMY 7378. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: I am using this compound as a selective α1D-adrenoceptor antagonist, but I am observing a hypotensive effect that is not fully blocked by other α1-adrenoceptor antagonists. What could be the reason?
Answer:
This is a common observation due to the multifaceted pharmacology of this compound. While it is a potent and selective α1D-adrenoceptor antagonist, it also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2] Stimulation of central 5-HT1A receptors can independently lead to a decrease in blood pressure.[2][3][4]
Troubleshooting Steps:
-
Confirm 5-HT1A Receptor Involvement: To determine if the residual hypotensive effect is mediated by 5-HT1A receptors, you can pre-treat your model with a selective 5-HT1A receptor antagonist, such as WAY 100635. If the this compound-induced hypotension is attenuated or abolished, it confirms the involvement of the 5-HT1A receptor.[2][5]
-
Consider α2C-Adrenoceptor Activity: this compound also exhibits antagonist activity at α2C-adrenoceptors, which could contribute to its overall cardiovascular effects.[6]
-
Evaluate Potential ACE Inhibition: Recent studies have identified this compound as an angiotensin-converting enzyme (ACE) inhibitor, which contributes to its hypotensive effects.[7][8] This effect would not be blocked by adrenoceptor or serotonin receptor antagonists.
Question 2: My experimental results with this compound are showing significant variability between experiments. What factors could be contributing to this?
Answer:
Variability in results can stem from several factors related to the compound's properties and the experimental setup.
Potential Causes and Solutions:
-
Partial Agonism: this compound is a partial agonist at 5-HT1A receptors.[8] The magnitude of its effect can depend on the level of endogenous serotonin in your experimental system. Higher levels of the endogenous agonist can lead to a more antagonist-like effect from this compound, while lower levels may reveal its agonist properties. Standardizing experimental conditions to maintain consistent endogenous ligand levels can help reduce variability.
-
Age of Animal Models: The hypotensive effect of this compound and its mediation by 5-HT1A receptors can be age-dependent in rats.[5] Ensure that you are using a consistent age group in your animal studies.
-
Compound Stability and Storage: Ensure proper storage of this compound as recommended by the supplier to maintain its stability and activity.
-
Off-Target Effects: The compound's activity at multiple receptors (α1D, 5-HT1A, α2C, and ACE) can lead to complex biological responses.[6][7] The net effect may vary depending on the specific expression levels of these targets in your tissue or cell model.
Question 3: I am observing unexpected effects on cardiac tissue in my experiments. What could be the underlying mechanism?
Answer:
This compound has been shown to have direct effects on cardiac tissue.
Key Considerations:
-
Cardiac Hypertrophy: Studies in spontaneously hypertensive rats have shown that this compound can reverse cardiac hypertrophy.[9] This effect is associated with its α1D-adrenoceptor antagonism.
-
Myocardial Contractility: In rabbit ventricular muscle, this compound has a biphasic effect on the positive inotropic effect of phenylephrine, suggesting a complex interaction with α1-adrenoceptor subtypes in the heart.[10][11] At lower concentrations (1-10 nM), it appears to act on α1D-adrenoceptors, while at higher concentrations, it may interact with α1A and α1B-adrenoceptors.[10][11]
-
ACE Inhibition: The recently discovered ACE inhibitory activity of this compound could also contribute to its effects on cardiac remodeling and function.[7][8]
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of this compound for its various targets.
Table 1: this compound Binding Affinity (Ki/pKi/pA2)
| Receptor Subtype | Species | Value | Unit | Reference |
| α1D-Adrenoceptor | Human | 9.4 +/- 0.05 | pKi | [12] |
| α1D-Adrenoceptor | Rat | 8.2 +/- 0.06 | pKi | [12] |
| α1D-Adrenoceptor | Rat | 2 | Ki (nM) | [1][13] |
| α1D-Adrenoceptor | Rat Aorta | 8.9 +/- 0.1 | pA2 | [12] |
| α1A-Adrenoceptor | Rat | 800 | Ki (nM) | [1][13] |
| α1B-Adrenoceptor | Hamster | 600 | Ki (nM) | [1][13] |
| α1B-Adrenoceptor | Human | 7.2 +/- 0.05 | pKi | [12] |
| α1C-Adrenoceptor | Human | 6.6 +/- 0.20 | pKi | [12] |
| 5-HT1A Receptor | N/A | 8.3 | pKi | [1] |
| α2C-Adrenoceptor | N/A | 6.54 | pKi | [6] |
Table 2: this compound Inhibitory Concentration (IC50)
| Target | Value | Unit | Reference |
| Angiotensin-Converting Enzyme (ACE) | 136 | µM | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to a receptor of interest.
Objective: To determine the Ki of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the receptor of interest via homogenization and differential centrifugation.[14]
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
A series of concentrations of this compound (or vehicle for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).
-
A fixed concentration of the specific radioligand (typically at its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: After drying the filter mat, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition binding curve and then calculate the Ki using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Rats
This protocol describes a method for assessing the cardiovascular effects of this compound in an animal model.
Objective: To measure the effect of this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Anesthetic (e.g., urethane)
-
Saline
-
Catheters for arterial and venous cannulation
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral artery and vein for blood pressure measurement and drug administration, respectively.[2]
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a baseline blood pressure and heart rate reading.
-
Drug Administration: Administer this compound intravenously at various doses.[2][3] A common dosage used in studies is 10 mg/kg per day administered orally.[9][15]
-
Data Recording: Continuously record blood pressure and heart rate using the pressure transducer and data acquisition system.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline following the administration of this compound.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. The hypotensive effect of this compound involves central 5-HT1A receptor stimulation in the adult but not in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha (1D)-adrenoceptor antagonist this compound is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evidence for α1D-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological evidence for alpha(1D)-adrenoceptors in the rabbit ventricular myocardium: analysis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
minimizing non-specific binding of BMY 7378
This technical support center provides researchers with troubleshooting guides and FAQs to address the common challenge of non-specific binding (NSB) in experiments involving BMY 7378.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical compound used in research primarily as a potent and selective antagonist for the α1D-adrenergic receptor.[1][2][3] It also possesses high affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a partial agonist.[4][5][6][7] Due to this dual activity, it is crucial to design experiments that can distinguish between its effects on these different receptor systems.
Q2: What is non-specific binding (NSB) and why is it problematic?
Non-specific binding refers to the adherence of a ligand, such as this compound, to entities other than its intended receptor target. This can include binding to lipids, other proteins, or even the experimental apparatus itself (e.g., filter plates).[8][9] High NSB can obscure the true specific binding signal, leading to an underestimation of receptor affinity (Kd) and density (Bmax), thereby compromising the accuracy and reliability of experimental results.[8] Ideally, non-specific binding should account for less than 50% of the total binding observed.[8][10]
Q3: What factors can contribute to high non-specific binding with this compound?
While not unique to this compound, several factors can lead to high NSB in a binding assay:
-
Ligand Properties: Hydrophobic compounds tend to exhibit higher non-specific binding by interacting with lipids in cell membranes.[11] The purity of the ligand is also critical, as impurities can contribute to NSB.[8]
-
Receptor Preparation: Insufficiently washed cell membranes or tissues can contain endogenous ligands or other cellular components that interfere with the assay.[8] Using too high a concentration of membrane protein can also increase the available surfaces for non-specific adherence.[8]
-
Assay Conditions: The composition of the assay buffer (pH, ionic strength), incubation time, and temperature can all influence the degree of non-specific interactions.[8][12]
Q4: How is non-specific binding experimentally determined?
Non-specific binding is measured by quantifying the binding of a radiolabeled ligand (e.g., [³H]this compound) in the presence of a high concentration of a non-labeled ("cold") competing ligand.[9] This cold ligand saturates the specific receptor sites, ensuring that any remaining radioligand binding is non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the cold ligand).[11]
Data Presentation: this compound Binding Profile
The selectivity of this compound is critical for interpreting experimental results. The following table summarizes its binding affinity (expressed as Ki or pKi) for its primary targets and other related receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Species | Binding Affinity (Ki or pKi) | Reference |
| α1D-Adrenergic | Rat | Ki: 2 nM | [1][4] |
| α1D-Adrenergic | Human | pKi: 9.4 | [2][3] |
| 5-HT1A | Rat/Guinea Pig | IC50: 0.8 nM | [4] |
| 5-HT1A | General | pKi: 8.3 | [5] |
| α1A-Adrenergic | Rat | Ki: 800 nM | [1][4] |
| α1B-Adrenergic | Hamster | Ki: 600 nM | [1][4] |
| α1B-Adrenergic | Human | pKi: 7.2 | [2][3] |
| α2C-Adrenergic | General | pKi: 6.54 | [5][6] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher affinity.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a structured approach to diagnosing and mitigating high NSB in your this compound experiments.
| Potential Cause | Recommended Solution(s) | Expected Outcome |
| Suboptimal Assay Buffer | Adjust pH and Ionic Strength: Ensure the buffer pH is optimal for receptor binding. Add Blocking Agents: Include 0.1-0.5% Bovine Serum Albumin (BSA) or a non-ionic detergent like 0.05% Tween-20 to the buffer to block non-specific sites.[8][12][13][14] | Reduced binding to filter plates and non-target proteins, improving the signal-to-noise ratio. |
| Inappropriate Incubation Conditions | Optimize Incubation Time: Determine the time to reach equilibrium for specific binding via a time-course experiment. Avoid unnecessarily long incubations.[12] Lower Temperature: Perform incubations at 4°C or room temperature to reduce hydrophobic interactions, though this may require longer incubation times.[12] | Minimized NSB that increases with time, without sacrificing specific binding equilibrium. |
| Poor Quality Receptor Preparation | Increase Wash Steps: Ensure membrane preparations are thoroughly washed to remove interfering substances.[8] Titrate Protein Concentration: Reduce the amount of membrane protein per well to decrease the number of non-specific sites available.[8] | A cleaner preparation that yields a higher percentage of specific binding relative to total binding. |
| Inefficient Washing Protocol | Use Ice-Cold Wash Buffer: Slow the dissociation rate of the specific ligand-receptor complex during washing.[8][12] Increase Wash Volume/Repetitions: Ensure all unbound radioligand is removed by increasing the number and/or volume of washes. | More effective removal of unbound ligand, leading to a lower background signal. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the specific and non-specific binding of this compound using a filtration-based assay.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Radioligand: A suitable radioligand that targets the receptor of interest (e.g., [³H]Prazosin for α1 receptors or [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration at or below its Kd.
- Unlabeled Ligand (for NSB): A high-affinity ligand for the target receptor (e.g., phentolamine (B1677648) for α1, serotonin for 5-HT1A) at a concentration 100-1000x the Kd of the radioligand.
- Test Compound: Serial dilutions of this compound.
- Membrane Preparation: Homogenized cell or tissue membranes expressing the target receptor, diluted in assay buffer to an optimized concentration (e.g., 50-100 µg protein/well).[15]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
2. Assay Procedure:
- Set up a 96-well plate with triplicate wells for Total Binding, Non-Specific Binding, and each concentration of this compound.
- Total Binding Wells: Add 50 µL assay buffer.
- Non-Specific Binding Wells: Add 50 µL of the unlabeled ligand solution.
- Test Compound Wells: Add 50 µL of the corresponding this compound dilution.
- Add 50 µL of the radioligand solution to all wells.
- Initiate the binding reaction by adding 150 µL of the membrane preparation to all wells.[15] The final volume is 250 µL.
- Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]
3. Filtration and Washing:
- Pre-soak a GF/C filter plate with a blocking agent like 0.3% polyethyleneimine (PEI).[15]
- Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a vacuum harvester.
- Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]
4. Quantification and Analysis:
- Dry the filter plate completely.
- Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
- Plot the specific binding as a function of the this compound concentration to determine its IC50 and subsequently calculate its Ki value.
Visualizations
Signaling Pathways of this compound Targets
This compound acts as an antagonist at the Gq-coupled α1D-adrenergic receptor and as a partial agonist at the Gi/o-coupled 5-HT1A receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. graphpad.com [graphpad.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 14. nicoyalife.com [nicoyalife.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
BMY 7378: A Comparative Guide to a Selective α1D-Adrenoceptor Antagonist
For researchers and professionals in drug development, the quest for selective adrenergic receptor antagonists is paramount for targeted therapeutic intervention. BMY 7378 has emerged as a significant pharmacological tool due to its notable selectivity for the α1D-adrenoceptor subtype. This guide provides an objective comparison of this compound with other α1-adrenoceptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Performance Comparison: Binding Affinity and Selectivity
This compound distinguishes itself through its high affinity and selectivity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes. This selectivity is crucial for dissecting the specific physiological roles of the α1D-adrenoceptor and for developing drugs with fewer off-target effects.
Table 1: Binding Affinity (Ki in nM) of various Antagonists for α1-Adrenoceptor Subtypes
| Antagonist | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity for α1D vs α1A | Selectivity for α1D vs α1B |
| This compound | 800[1] | 600[1] | 2[1] | 400-fold | 300-fold |
| SNAP 5089 | 0.35[2][3] | 220[2][3] | 540[2][3] | 0.0006-fold | 0.4-fold |
| Tamsulosin | - | - | - | α1A = α1D > α1B | α1A = α1D > α1B |
| Prazosin | - | - | - | Non-selective | Non-selective |
| Doxazosin | - | - | - | Non-selective | Non-selective |
Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as (Ki of subtype X) / (Ki of α1D subtype).
Table 2: Binding Affinity (pKi) of various Antagonists for human α1-Adrenoceptor Subtypes
| Antagonist | α1A pKi | α1B pKi | α1D pKi |
| This compound | 6.6 | 6.2 | 8.6 |
| Doxazosin | 8.58 | 8.46 | 8.33 |
| Prazosin | 8.8 | 9.1 | 9.2 |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
The data clearly illustrates this compound's superior selectivity for the α1D subtype compared to other well-known antagonists. While compounds like Prazosin and Doxazosin are potent α1-adrenoceptor antagonists, they exhibit limited subtype selectivity. Tamsulosin shows a preference for α1A and α1D subtypes over α1B. In contrast, SNAP 5089 is highly selective for the α1A subtype.
Functional Effects and Downstream Signaling
The antagonism of the α1D-adrenoceptor by this compound leads to the inhibition of specific downstream signaling pathways. α1D-adrenoceptors primarily couple to Gq/11 G-proteins, initiating a cascade that results in various cellular responses.
α1D-Adrenoceptor Signaling Pathway
Activation of the α1D-adrenoceptor by an agonist like norepinephrine (B1679862) leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction. This compound, by blocking the initial receptor activation, effectively inhibits this entire cascade.
Experimental Protocols
The characterization of this compound and other α1-adrenoceptor antagonists relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound and other antagonists for α1-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
[3H]-Prazosin (radioligand).
-
This compound and other test compounds (unlabeled antagonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled antagonist (e.g., this compound) to the wells.
-
Radioligand Addition: Add a fixed concentration of [3H]-Prazosin to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis (IP3 Accumulation) Assay
This functional assay measures the downstream signaling effects of receptor activation or inhibition.
Objective: To assess the ability of this compound to inhibit agonist-induced IP3 accumulation.
Materials:
-
Intact cells expressing the α1D-adrenoceptor.
-
Agonist (e.g., norepinephrine).
-
This compound or other test antagonists.
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).
-
Lysis buffer.
-
IP1/IP3 detection kit (e.g., HTRF-based assay).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to confluence.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound or other antagonists for a specific duration.
-
Stimulation: Add a fixed concentration of the agonist (e.g., norepinephrine) in the presence of LiCl to stimulate the cells. LiCl is included to inhibit the breakdown of IP1, a stable metabolite of IP3, allowing for its accumulation and easier detection.
-
Lysis: After the stimulation period, lyse the cells according to the detection kit protocol to release the intracellular contents.
-
Detection: Perform the IP1/IP3 detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format where the amount of accumulated IP1 is measured.
-
Data Analysis: Plot the agonist-induced IP1 accumulation against the concentration of the antagonist. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Conclusion
This compound stands out as a highly selective antagonist for the α1D-adrenoceptor. Its utility in research is invaluable for elucidating the specific functions of this receptor subtype in various physiological and pathological processes. The experimental data consistently demonstrates its superior selectivity profile compared to many other commonly used α1-adrenoceptor antagonists. The detailed protocols provided herein offer a standardized approach for the characterization and comparison of such compounds, ensuring data reliability and reproducibility in the field of adrenergic pharmacology.
References
A Comparative Guide to the Receptor Selectivity of BMY 7378 and Prazosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of BMY 7378 and prazosin (B1663645), two widely used antagonists in pharmacological research. The information presented herein is compiled from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool compound for their studies of adrenoceptors and other related targets.
Introduction
Prazosin is a well-established α1-adrenoceptor antagonist, historically considered non-selective for the α1-adrenoceptor subtypes (α1A, α1B, and α1D). It is widely used as a tool to study the physiological roles of these receptors. This compound, initially identified as a 5-HT1A receptor partial agonist, has also been characterized as a potent and selective antagonist of the α1D-adrenoceptor subtype. This guide will delineate the key differences in the binding affinities and selectivity of these two compounds, supported by experimental data.
Quantitative Comparison of Binding Affinities
The selectivity of this compound and prazosin is best understood by comparing their binding affinities (Ki values) for various receptor subtypes. The following table summarizes these values, which have been derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | α1A-Adrenoceptor (Ki, nM) | α1B-Adrenoceptor (Ki, nM) | α1D-Adrenoceptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) |
| This compound | 800[1] | 600[1] | 2[1] | Partial Agonist[1][2][3][4] |
| Prazosin | Low Potency[5] | High Affinity | High Potency[5] | - |
Note: Specific Ki values for prazosin at each α1-subtype can vary between studies and tissues, but it is generally considered to have high affinity for all three subtypes, with some evidence suggesting higher potency at the α1D-adrenoceptor in certain functional assays.[5]
Key Selectivity Insights
-
This compound demonstrates remarkable selectivity for the α1D-adrenoceptor subtype, with over 300- and 400-fold greater affinity for α1D compared to α1B and α1A subtypes, respectively.[1] Its activity as a partial agonist at the 5-HT1A receptor is a critical consideration in experimental design.[1][2][3][4]
-
Prazosin is a potent antagonist at all α1-adrenoceptor subtypes. While often used as a non-selective α1-antagonist, some functional studies have revealed a degree of selectivity for the α1D-subtype over the α1A-subtype in specific tissues like the rat vas deferens.[5] It is highly selective for α1-adrenoceptors over α2-adrenoceptors.[6][7]
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from radioligand binding assays .[8][9][10][11] These experiments are fundamental to characterizing the interaction of a ligand with its receptor.
Principle of Radioligand Binding Assays
Radioligand binding assays measure the affinity of a ligand for a receptor by quantifying the binding of a radioactively labeled ligand.[8][9] Competition binding assays, a common variant, are used to determine the affinity of an unlabeled compound (like this compound or prazosin) by measuring its ability to displace a known radioligand from the receptor.[10][11]
Generalized Experimental Protocol
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.[8]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin or [125I]HEAT) and varying concentrations of the unlabeled competitor compound (this compound or prazosin).[2][10]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[9][10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the unlabeled compound for the receptor.
Visualizing Receptor Selectivity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Receptor binding profiles of this compound and prazosin.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The choice between this compound and prazosin as pharmacological tools depends critically on the specific research question. This compound is the preferred antagonist for studies specifically targeting the α1D-adrenoceptor subtype, although its effects on the 5-HT1A receptor must be considered. Prazosin remains a valuable tool for the general blockade of α1-adrenoceptors, but researchers should be aware of potential subtype-selective effects in certain tissues. This guide provides a foundation for making informed decisions in the design and interpretation of experiments involving these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hypotensive effect of this compound is antagonized by a silent 5-HT(1A) receptor antagonist: comparison with 8-hydroxy-dipropylamino tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prazosin has low potency at α1A-adrenoceptors and high potency at α1D -adrenoceptors in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assays [labome.com]
BMY 7378: A Comparative Guide to its Selectivity for the α1D-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of BMY 7378's selectivity for the α1D-adrenergic receptor (AR) over the α1A-AR and α1B-AR subtypes. The data presented is compiled from peer-reviewed pharmacological studies, offering a clear comparison of its binding affinities. Detailed experimental methodologies are provided to support the replication and validation of these findings.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound is demonstrated by its significantly higher binding affinity for the α1D-AR subtype compared to the α1A-AR and α1B-AR subtypes. This is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinity data for this compound across different α1-adrenergic receptor subtypes and species.
| Receptor Subtype | Species | Binding Affinity (Ki in nM) | Fold Selectivity (α1A/α1D) | Fold Selectivity (α1B/α1D) | Reference |
| α1D-AR | Rat | 2 | - | - | [1][2] |
| α1A-AR | Rat | 800 | 400 | - | [1][2] |
| α1B-AR | Hamster | 600 | - | 300 | [1][2] |
| Receptor Subtype | Species | Binding Affinity (pKi) | Reference |
| α1D-AR | Human | 9.4 ± 0.05 | [3] |
| α1B-AR | Human | 7.2 ± 0.05 | [3] |
| α1C-AR * | Human | 6.6 ± 0.20 | [3] |
Note: The α1C-AR is now considered a species ortholog of the human α1A-AR. The pKi value is the negative logarithm of the Ki value, meaning a higher pKi indicates a higher affinity.
Experimental Protocols
The binding affinity of this compound for the α1-adrenergic receptor subtypes is primarily determined through radioligand competition binding assays. The following is a detailed methodology based on commonly employed protocols in the field.
Cell Culture and Membrane Preparation
-
Cell Lines: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Rat-1 fibroblasts, are used to express a single subtype of the human or rat α1-adrenergic receptor (α1A, α1B, or α1D).
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure high receptor expression.
-
Membrane Preparation:
-
Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Radioligand Competition Binding Assay
-
Principle: This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the receptor. The radiolabeled ligand, such as [3H]prazosin or [125I]HEAT, has a high affinity for all α1-AR subtypes.
-
Assay Components:
-
Membrane Preparation: Containing the specific α1-AR subtype.
-
Radioligand: A fixed concentration of [3H]prazosin or [125I]HEAT.
-
Competitor Ligand: Increasing concentrations of unlabeled this compound.
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl2).
-
Non-specific Binding Control: A high concentration of a non-selective α1-AR antagonist (e.g., phentolamine) is used to determine the amount of radioligand that binds non-specifically to the membranes and filters.
-
-
Procedure:
-
The membrane preparation, radioligand, and competitor ligand are incubated together in a multi-well plate.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding (binding in the absence of a competitor).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor, which is determined in separate saturation binding experiments.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the selectivity of this compound.
Caption: Workflow for determining this compound selectivity.
Signaling Pathway Context
This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to various physiological responses.
Caption: α1-Adrenergic receptor signaling pathway.
Conclusion
References
A Comparative Guide to the Efficacy of BMY 7378 and Other 5-HT1A Ligands
The serotonin (B10506) 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety, depression, and other neuropsychiatric disorders. As such, it is a key target for drug development. BMY 7378 is a notable ligand in this class, exhibiting a complex pharmacological profile. This guide provides a detailed comparison of this compound's efficacy against other prominent 5-HT1A ligands, supported by experimental data, to assist researchers in pharmacology and drug development.
This compound is characterized as a 5-HT1A receptor partial agonist.[1][2][3] However, its pharmacological profile is distinguished by its potent and selective antagonist activity at the α1D-adrenoceptor.[2][3][4] This dual activity complicates its in vivo effects compared to more selective 5-HT1A ligands. Studies have described this compound as a mixed agonist/antagonist, often demonstrating agonist properties at presynaptic 5-HT1A autoreceptors, which regulate serotonin release, while acting as an antagonist at postsynaptic receptors.[5][6]
Data Presentation
The following tables summarize the quantitative data comparing this compound with other key 5-HT1A receptor ligands, including the full agonist 8-OH-DPAT and the partial agonist buspirone.
Table 1: Comparative Receptor Binding Affinity
This table outlines the binding affinity (Ki or IC50 in nM) of various ligands for the 5-HT1A receptor and other relevant receptors. Lower values indicate higher affinity.
| Ligand | 5-HT1A Affinity (nM) | α1D-adrenoceptor Affinity (Ki, nM) | α1A-adrenoceptor Affinity (Ki, nM) | α1B-adrenoceptor Affinity (Ki, nM) | Reference(s) |
| This compound | IC50 = 0.8 | 2 | 800 | 600 | [3] |
| 8-OH-DPAT | Ki = 0.9 | >10,000 | >10,000 | >10,000 | - |
| Buspirone | Ki = 10-30 | 470 | 5500 | 5500 | - |
| NAN-190 | Ki = 2-3 | 25 | 1300 | 1300 | [7] |
Data for 8-OH-DPAT and Buspirone are typical values from pharmacological literature.
Table 2: Comparative In Vitro Functional Activity
This table compares the functional potency (EC50) and efficacy of ligands in assays that measure 5-HT1A receptor activation.
| Ligand | Assay Type | Potency (EC50/ED50, nmol/kg) | Efficacy (Relative to 8-OH-DPAT) | Key Finding | Reference(s) |
| This compound | Inhibition of Dorsal Horn Unit Firing | 46.3 +/- 5.2 nA (ejection current) | Partial Agonist | Showed significant intrinsic activity, similar to 8-OH-DPAT. | [1] |
| Nociceptive Reflex (Spinal Rat) | ED50 = 295 +/- 70 | Partial Agonist | Increased sensitivity to noxious stimuli with a maximal response similar to 8-OH-DPAT. | [1] | |
| 8-OH-DPAT | Inhibition of Dorsal Horn Unit Firing | 43.8 +/- 5.4 nA (ejection current) | Full Agonist (Reference) | Potently inhibited neuronal firing rate. | [1] |
| Nociceptive Reflex (Spinal Rat) | ED50 = 269 +/- 24 | Full Agonist (Reference) | Increased sensitivity to noxious stimuli. | [1] | |
| NAN-190 | Inhibition of Dorsal Raphe Firing | Threshold ~1 nM | Partial Agonist (Intrinsic Activity ~0.1-0.3) | Reduced neuronal activity in a concentration-dependent manner. | [7] |
Table 3: Comparative In Vivo Efficacy
This table summarizes key findings from in vivo animal models assessing the pharmacological effects of the ligands.
| Ligand | Animal Model | Dose | Key Outcome | Implied Action | Reference(s) |
| This compound | Microdialysis (Rat Ventral Hippocampus) | 0.01-1.0 mg/kg s.c. | Dose-dependent decrease in 5-HT release. | Presynaptic Agonist | [5][6] |
| 5-HT Behavioral Syndrome (Rat) | 0.25-5 mg/kg s.c. | Did not induce the full syndrome; antagonized 8-OH-DPAT-induced behaviors. | Postsynaptic Antagonist | [5] | |
| 8-OH-DPAT | Microdialysis (Rat Hippocampus) | 5-250 µg/kg s.c. | Dose-dependent reduction in 5-HT release. | Presynaptic Agonist | [8] |
| Social Interaction Test (Rat) | 0.06 mg/kg i.p. | Increased social interaction time. | Anxiolytic-like | [8] | |
| Buspirone | Social Interaction Test (Rat) | 1 mg/kg i.p. | Increased social interaction time. | Anxiolytic-like | [8] |
| Drug Discrimination (Rat) | 1-2 mg/kg i.p. | Partially substituted for 8-OH-DPAT. | Partial Agonist | [9] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are protocols for key experiments cited.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat hippocampus).
-
Radioligand, such as [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (e.g., 30 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique measures neurotransmitter levels in the extracellular fluid of living animals.
-
Objective: To assess the effect of a 5-HT1A ligand on serotonin (5-HT) release in a specific brain region (e.g., ventral hippocampus), which reflects presynaptic autoreceptor activity.
-
Materials:
-
Anesthetized or freely moving rat.
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probe.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for 5-HT analysis.
-
Test compound (e.g., this compound).
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., ventral hippocampus) of the rat.
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
After establishing a stable baseline of 5-HT levels, administer the test compound (e.g., via subcutaneous injection).
-
Continue collecting dialysate samples to monitor changes in 5-HT concentration over time.
-
Analyze the 5-HT concentration in each sample using HPLC-ED.
-
Express the results as a percentage change from the pre-drug baseline levels.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: 5-HT1A receptor signaling pathways.
Caption: Workflow for a radioligand binding assay.
Caption: this compound's mixed agonist/antagonist profile.
References
- 1. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]
- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, this compound. — Department of Pharmacology [pharm.ox.ac.uk]
- 6. Studies on the role of 5-HT1A autoreceptors and alpha 1-adrenoceptors in the inhibition of 5-HT release--I. BMY7378 and prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative 5-HT1A receptor antagonists NAN-190 and this compound are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
cross-reactivity of BMY 7378 with other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of BMY 7378 with a range of biological targets. The information is compiled from various experimental studies to offer an objective overview of its receptor binding affinity and functional activity, aiding in the evaluation of its selectivity and potential off-target effects.
This compound is well-documented as a potent and selective antagonist for the α1D-adrenergic receptor subtype.[1][2] It also exhibits high affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a partial agonist.[3] Furthermore, recent evidence has identified this compound as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This guide synthesizes the available quantitative data to facilitate a clear comparison of its interactions with these different receptor systems.
Quantitative Comparison of this compound Cross-Reactivity
The following tables summarize the binding affinities (Ki) and functional potencies (pA2, IC50, ED50) of this compound at various receptors and enzymes.
Table 1: Adrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Species/Tissue | Radioligand | pKi (mean ± SEM) | Ki (nM) | Reference |
| α1A-adrenoceptor | Rat (cloned) | [³H]-Prazosin | - | 800 | [4][5] |
| α1B-adrenoceptor | Hamster (cloned) | [¹²⁵I]HEAT | 6.2 ± 0.03 | 631 | [1][2] |
| α1B-adrenoceptor | Human (cloned) | [¹²⁵I]HEAT | 7.2 ± 0.05 | 63 | [1][2] |
| α1D-adrenoceptor | Rat (cloned) | [¹²⁵I]HEAT | 8.2 ± 0.06 | 6.3 | [1][2] |
| α1D-adrenoceptor | Human (cloned) | [¹²⁵I]HEAT | 9.4 ± 0.05 | 0.4 | [1][2] |
| α1D-adrenoceptor | Rat | - | 8.2 | 6.3 | [6] |
| α2C-adrenoceptor | - | - | 6.54 | 288 | [6] |
Table 2: Serotonergic Receptor and ACE Functional Activity of this compound
| Target | Activity Type | Species/Tissue | Measured Parameter | Value (mean ± SEM) | Reference |
| 5-HT1A Receptor | Partial Agonist | - | pKi | 8.3 | [6] |
| 5-HT1A Receptor | Partial Agonist | Spinal Rat | ED50 | 295 ± 70 nmol/kg | [3] |
| α1D-adrenoceptor | Antagonist | Rat Aorta | pA2 | 8.9 ± 0.1 | [1][2] |
| α1D-adrenoceptor | Antagonist | Rabbit Ventricular Myocardium | pA2 | 7.17 ± 0.09 | [7] |
| Angiotensin-Converting Enzyme (ACE) | Inhibitor | In vitro | IC50 | 136 µM |
Experimental Methodologies
The data presented in this guide were generated using standard pharmacological assays. Below are detailed, representative protocols for the key experiments cited.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for various receptor subtypes.
Materials:
-
Membrane Preparations: Membranes from cells expressing the specific human or rat receptor subtypes (e.g., α1A, α1B, α1D, 5-HT1A) or tissue homogenates (e.g., rat aorta).
-
Radioligands: High-affinity radioligands for the target receptors (e.g., [¹²⁵I]HEAT for α1-adrenergic receptors, [³H]-Prazosin for α1-adrenoceptors, or [³H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Vascular Smooth Muscle Contraction
This type of assay assesses the functional antagonism of a compound by measuring its ability to inhibit the contraction of vascular tissue induced by a receptor agonist.
Objective: To determine the antagonist potency (pA2) of this compound at α1D-adrenoceptors.
Materials:
-
Tissue Preparation: Isolated rat aortic rings.
-
Organ Bath System: Equipped with isometric force transducers.
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2 at 37°C.
-
Agonist: Phenylephrine or noradrenaline.
-
Antagonist: this compound hydrochloride.
Procedure:
-
Tissue Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution and allow them to equilibrate under a resting tension.
-
Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate them with a specific concentration of this compound for a set period (e.g., 30-60 minutes).
-
Shift in Agonist Response: In the presence of this compound, re-determine the concentration-response curve for the agonist.
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, a measure of antagonist potency, is calculated using a Schild plot analysis.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ACE.
Materials:
-
Enzyme: Purified rabbit lung ACE.
-
Substrate: Hippuryl-His-Leu (HHL).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3.
-
Detection Reagent: o-phthaldialdehyde (OPA).
-
Fluorometer.
Procedure:
-
Reaction Mixture: In a microplate, combine the ACE enzyme solution with various concentrations of this compound and pre-incubate.
-
Initiate Reaction: Add the HHL substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., NaOH).
-
Detection: Add the OPA reagent, which reacts with the product of the enzymatic reaction (His-Leu) to form a fluorescent adduct.
-
Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of ACE activity.
Visualizations
Signaling Pathway of Key Receptors
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Logical Relationship of this compound Activities
Caption: Summary of this compound's primary molecular interactions.
Note on Dopamine (B1211576) Receptor Cross-Reactivity: Extensive searches of the available scientific literature did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity or functional activity of this compound at dopamine receptor subtypes (D1-D5). Therefore, its cross-reactivity with this important class of central nervous system receptors remains uncharacterized in the public domain. Researchers investigating the effects of this compound, particularly in neurological models, should consider performing direct assessments of its activity at dopamine receptors to obtain a more complete pharmacological profile.
References
- 1. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azapirone - Wikipedia [en.wikipedia.org]
A Comparative Guide to BMY 7378 and 8-OH-DPAT for Researchers
This guide provides a comprehensive comparison of BMY 7378 and 8-OH-DPAT, two widely used research compounds targeting serotonergic and adrenergic systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their receptor binding profiles, functional activities, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and key experimental methodologies are described.
Introduction
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and potent full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] It has been extensively used to investigate the physiological and behavioral roles of the 5-HT1A receptor.[2] this compound is a versatile compound that acts as a partial agonist at the 5-HT1A receptor and a potent and selective antagonist at the α1D-adrenergic receptor.[3][4] This dual activity makes this compound a valuable tool for dissecting the distinct roles of these two receptor systems.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the receptor binding affinities and functional potencies of this compound and 8-OH-DPAT. This data highlights the distinct selectivity profiles of each compound.
Table 1: Receptor Binding Affinity Profile
| Receptor Subtype | This compound Kᵢ (nM) | 8-OH-DPAT Kᵢ (nM) |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 0.8 (IC₅₀) | 1.0 |
| 5-HT₁B | - | >1000 (pIC₅₀ <5) |
| 5-HT₇ | - | 466 |
| Adrenergic Receptors | ||
| α₁ₐ | 800 | - |
| α₁B | 600 | - |
| α₁D | 2 | 2800 |
| α₂C | 288 (pKi 6.54) | - |
| Dopamine Receptors | ||
| D₂ | - | >10,000 |
Data compiled from multiple sources.[3][5][6][7] Note: Kᵢ values are inhibitory constants, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. Lower Kᵢ values indicate higher binding affinity. pIC₅₀ is the negative logarithm of the IC₅₀ value.
Table 2: Functional Activity Profile
| Compound | Primary Target(s) | Functional Activity |
| This compound | 5-HT₁ₐ Receptor | Partial Agonist/Antagonist |
| α₁D-Adrenergic Receptor | Antagonist | |
| 8-OH-DPAT | 5-HT₁ₐ Receptor | Full Agonist |
Data compiled from multiple sources.[1][2][3][4]
Signaling Pathways
This compound and 8-OH-DPAT elicit their effects by modulating distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with their target receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
References
- 1. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMY-7378 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Validating the Antihypertensive Effects of BMY 7378: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of BMY 7378 with the well-established angiotensin-converting enzyme (ACE) inhibitor, captopril (B1668294). The information presented is based on experimental data from studies on spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.
Comparative Efficacy in Spontaneously Hypertensive Rats
A key study by Rodríguez et al. (2020) investigated the effects of this compound and captopril on blood pressure in spontaneously hypertensive rats.[1] The study revealed that both compounds significantly reduced systolic blood pressure after four weeks of treatment.
Data Summary: Blood Pressure in Spontaneously Hypertensive Rats
| Treatment Group | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| SHR (Control) | 4 | 205 ± 5 | 208 ± 7 | +3 |
| This compound (10 mg/kg/day) | 4 | 205 ± 5 | 165 ± 6 | -40 |
| Captopril (40 mg/kg/day) | 4 | 205 ± 5 | 158 ± 4 | -47 |
*p < 0.05 compared to the final blood pressure of the SHR control group. Data are presented as mean ± SEM. Diastolic blood pressure data was not available in the referenced study abstract.
Multi-Target Mechanism of Action of this compound
This compound exhibits a unique pharmacological profile, contributing to its antihypertensive effects through multiple mechanisms of action. This multi-target approach distinguishes it from many single-mechanism antihypertensive agents. The primary mechanisms include:
-
Selective α1D-Adrenoceptor Antagonism: this compound is a potent and selective antagonist of the α1D-adrenergic receptor subtype.[2] These receptors are involved in the contraction of vascular smooth muscle, and their blockade leads to vasodilation and a subsequent reduction in blood pressure.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Recent studies have demonstrated that this compound also acts as an ACE inhibitor.[2] By inhibiting ACE, it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced aldosterone (B195564) secretion.
-
5-HT1A Receptor Agonism: this compound is a partial agonist at serotonin (B10506) 5-HT1A receptors.[3] Activation of central 5-HT1A receptors can lead to a decrease in sympathetic outflow, contributing to a reduction in blood pressure and heart rate.
Signaling Pathways
The antihypertensive effects of this compound are mediated by distinct signaling pathways associated with each of its molecular targets.
α1D-Adrenoceptor Antagonism
This compound competitively blocks the α1D-adrenoceptor, preventing the binding of endogenous vasoconstrictors like norepinephrine. This interrupts the downstream signaling cascade that leads to vascular smooth muscle contraction.
References
- 1. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Captopril and the response to stress in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY 7378: A Selective α1D-Adrenoceptor Antagonist as a Viable Alternative in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological profile and experimental data of BMY 7378 in comparison to other α-blockers.
This compound has emerged as a significant pharmacological tool due to its notable selectivity for the α1D-adrenoceptor subtype over other α1-adrenoceptor subtypes (α1A and α1B). This selectivity profile offers a distinct advantage in dissecting the specific physiological and pathological roles of the α1D-adrenoceptor. This guide provides a comparative analysis of this compound with other commonly used α-blockers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Pharmacological Profile
This compound distinguishes itself from many traditional α-blockers, such as prazosin (B1663645) and doxazosin, which exhibit limited subtype selectivity. The high affinity of this compound for the α1D-adrenoceptor makes it an invaluable tool for investigating the functions of this specific receptor subtype in various physiological systems.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or pKi values) of this compound and other selected α-blockers for the three α1-adrenoceptor subtypes. Lower Ki values and higher pKi values indicate a higher binding affinity.
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Reference(s) |
| This compound | 6.1 | 6.2 | 8.2-9.4 | 800 | 600 | 2 | [1][2][3] |
| Prazosin | 8.8 | 9.1 | 8.8 | 1.58 | 0.79 | 1.58 | [2][4] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 0.042 | 0.47 | 0.14 | [2][5] |
| Doxazosin | 8.58 | 8.46 | 8.33 | 2.63 | 3.47 | 4.68 | [4] |
| Alfuzosin | 8.0 | 7.8 | 7.9 | 10 | 15.8 | 12.6 | [4] |
| Silodosin | 10.0 | 7.5 | 8.5 | 0.1 | 31.6 | 3.16 | [2] |
Functional Antagonist Potency
The antagonist potency (pA2) reflects the ability of a compound to inhibit the functional response to an agonist. The following table provides pA2 values for this compound and other α-blockers from functional assays.
| Compound | Tissue/Assay | pA2 Value | Reference(s) |
| This compound | Rat Aorta | 8.9 | [3] |
| Prazosin | Rat Aorta | ~9.0 | [4] |
| Doxazosin | Rat Aorta | ~8.5 | [4] |
| Tamsulosin | Rat Aorta | ~9.0 | [4] |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol outlines a general procedure for determining the binding affinity of a compound for α1-adrenoceptor subtypes expressed in cultured cells.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK 293) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or other α-blockers).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
α1D-Adrenoceptor Signaling Pathway
Activation of the α1D-adrenoceptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as an antagonist, blocking the binding of agonists like norepinephrine (B1679862) and thereby inhibiting this signaling pathway.
Caption: α1D-adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for α-Blocker Screening
The following diagram illustrates a typical workflow for screening and characterizing α-blocker compounds. The process begins with primary screening using radioligand binding assays to identify compounds with high affinity for the target receptor. Hits from the primary screen are then subjected to secondary functional assays to determine their antagonist potency. Finally, lead compounds are further characterized for their selectivity across different receptor subtypes.
Caption: A generalized experimental workflow for the screening of α-blockers.
References
- 1. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
BMY 7378: A Dual-Action Compound with Confirmed ACE Inhibitor Activity
For Immediate Release
A recent study has confirmed that BMY 7378, a compound primarily recognized for its selective α1D-adrenoceptor antagonism, also functions as an angiotensin-converting enzyme (ACE) inhibitor.[1] This discovery positions this compound as a multi-target drug with potential applications in hypertension and associated cardiovascular complications. This guide provides a comparative analysis of this compound's ACE inhibitor activity against its other known functions and the established ACE inhibitor, captopril (B1668294), supported by experimental data and detailed protocols.
Comparative Analysis of this compound's Bioactivities
This compound exhibits a diverse pharmacological profile. While its primary activity is as a selective antagonist of the α1D-adrenoceptor, it also demonstrates partial agonism at the 5-HT1A receptor and, as recently confirmed, inhibitory activity against ACE.[1][2][3][4] The following table summarizes the quantitative data for these activities, providing a clear comparison of this compound's potency at different targets and its efficacy as an ACE inhibitor relative to captopril.
| Compound | Target | Activity | IC50 / Ki | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Inhibitor | 136 µM (IC50) | [1] |
| α1D-adrenoceptor | Antagonist | 2 nM (Ki) | [2][5] | |
| α1A-adrenoceptor | Antagonist | 800 nM (Ki) | [2][5] | |
| α1B-adrenoceptor | Antagonist | 600 nM (Ki) | [2][5] | |
| 5-HT1A Receptor | Partial Agonist | 0.8 nM (IC50) | ||
| Captopril | Angiotensin-Converting Enzyme (ACE) | Inhibitor | Standard | [1] |
In Vitro ACE Inhibition Assay: Experimental Protocol
The ACE inhibitory activity of this compound was determined using a well-established in vitro assay. The following protocol outlines the key steps involved in this type of experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on angiotensin-converting enzyme (ACE) activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
This compound
-
Captopril (as a positive control)
-
Sodium Borate (B1201080) Buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M Sodium Borate Buffer (pH 8.3) containing 0.3 M NaCl.[6]
-
Dissolve ACE in the borate buffer to a final concentration of 0.1 U/mL.[6]
-
Dissolve the HHL substrate in the borate buffer to a concentration of 5 mM.[6]
-
Prepare a stock solution of this compound and create a series of dilutions to be tested.
-
Prepare a stock solution of captopril to be used as a positive control.
-
-
Assay Procedure:
-
In separate microcentrifuge tubes, add 50 µL of the this compound solution at different concentrations. Include a control (buffer only) and a positive control (captopril).[6]
-
Add 50 µL of the ACE enzyme solution to each tube and pre-incubate the mixture at 37°C for 10 minutes.[6]
-
Initiate the enzymatic reaction by adding 150 µL of the HHL substrate solution.[6]
-
Incubate the reaction mixture at 37°C for 60 minutes.[6]
-
Terminate the reaction by adding 250 µL of 1 M HCl.[6]
-
-
Quantification of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to each tube to extract the hippuric acid produced.[6]
-
Vortex the tubes vigorously and then centrifuge to separate the layers.[6]
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.[6]
-
Evaporate the ethyl acetate.[6]
-
Re-dissolve the dried hippuric acid residue in 1 mL of deionized water.[6]
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.[6]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100.[6]
-
The IC50 value, which is the concentration of this compound required to inhibit 50% of ACE activity, can be determined by plotting the percent inhibition against the different concentrations of this compound.[6]
-
Experimental Workflow for ACE Inhibition Assay
The following diagram illustrates the logical flow of the in vitro ACE inhibition assay described above.
Caption: Workflow for the in vitro ACE Inhibition Assay.
The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) plays a key role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[7] ACE inhibitors, therefore, lower blood pressure by reducing the levels of angiotensin II.[7] The diagram below illustrates the signaling pathway and the point of intervention for ACE inhibitors like this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
References
- 1. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BMY-7378 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
Independent Validation of BMY 7378's Pharmacological Effects: A Comparative Guide
This guide provides an objective comparison of the pharmacological effects of BMY 7378 with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in pharmacology and related fields.
Overview of this compound
This compound is a versatile pharmacological tool primarily recognized for its high affinity and selectivity as an antagonist for the α1D-adrenergic receptor.[1] Concurrently, it functions as a partial agonist at the serotonin (B10506) 5-HT1A receptor. This dual activity makes it a valuable compound for dissecting the physiological roles of these two distinct receptor systems. Furthermore, research has indicated that this compound also exhibits antagonist activity at the α2C-adrenergic receptor and has recently been identified as an inhibitor of the angiotensin-converting enzyme (ACE).
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional activities of this compound in comparison to selected alternative compounds for its primary targets.
α-Adrenergic Receptor Binding Affinities
| Compound | Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| This compound | α1D | Human | 9.4 | 0.04 | [1] |
| α1D | Rat | 8.2 | 6.3 | [1] | |
| α1B | Human | 7.2 | 63.1 | [1] | |
| α1A | Human | ~6.0 | ~1000 | [2] | |
| Tamsulosin | α1D | Human | 9.85 | 0.14 | [2] |
| α1A | Human | 10.38 | 0.04 | [2] | |
| α1B | Human | 9.33 | 0.47 | [2] | |
| Naftopidil | α1D | Human | - | - | [3] |
| α1A | Human | - | - | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
5-HT1A Receptor Binding and Functional Data
| Compound | Assay Type | Species | pKi / pA2 | Ki (nM) / EC50 (nM) | Intrinsic Activity | Reference |
| This compound | Binding Affinity | Human | - | - | Partial Agonist | |
| Functional Assay | Rat | 8.9 (pA2) | - | Partial Agonist | [1] | |
| 8-OH-DPAT | Binding Affinity | Human | - | 1.0 | Full Agonist | [4] |
| Functional Assay | Rat | - | - | Full Agonist | [5] | |
| Buspirone | Binding Affinity | Human | - | 14 | Partial Agonist | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol is a representative method for determining the binding affinity of compounds to α1-adrenergic receptor subtypes.
Objective: To determine the inhibition constant (Ki) of test compounds for α1-adrenergic receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Membranes from cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes.
-
Radioligand: [3H]-Prazosin.
-
Test compounds: this compound, Tamsulosin, etc.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer.
-
In a 96-well microplate, add the cell membranes, a fixed concentration of [3H]-Prazosin, and varying concentrations of the test compound. For determination of non-specific binding, a high concentration of an unlabeled competitor (e.g., phentolamine) is used instead of the test compound.
-
Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[6][7]
Functional Assay for α1D-Adrenoceptor Antagonism (Vasoconstriction in Rat Aorta)
This protocol describes a classic functional assay to determine the antagonist potency of compounds at the α1D-adrenoceptor, which is the predominant subtype mediating contraction in the rat aorta.
Objective: To determine the pA2 value of this compound and its alternatives against phenylephrine-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution.
-
Phenylephrine (B352888) (agonist).
-
This compound and other test compounds (antagonists).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a rat and dissect the thoracic aorta.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Construct a cumulative concentration-response curve for the agonist phenylephrine.
-
After washing and a re-equilibration period, incubate the tissues with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time.
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.
-
Repeat this procedure with different concentrations of the antagonist.
-
The pA2 value is calculated from the Schild plot, which is a linear regression of the log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.[8][9][10]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways for the α1D-adrenoceptor and the 5-HT1A receptor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the in vivo anxiolytic effects of this compound and an alternative, such as buspirone.
References
- 1. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two district alpha(1)-adrenoceptor subtypes in the human prostate: assessment by radioligand binding assay using 3H-prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylephrine induced aortic vasoconstriction is attenuated in hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of BMY 7378
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for BMY 7378, a notable azapirone compound. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for the disposal of pharmaceutical research compounds, in line with regulatory guidelines.
Understanding this compound:
This compound is a partial agonist of the 5-HT1A serotonin (B10506) receptor and a selective antagonist of the α1D-adrenoceptor.[1][2][3][4][5][6][7] It is primarily used for research purposes to investigate the roles of these receptors in various physiological processes.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C22H31N3O3 |
| Molecular Weight | 385.50 g/mol (free base) |
| CAS Number | 21102-94-3 (free base), 21102-95-4 (dihydrochloride)[1][2][3][8] |
| Appearance | Solid, white in color[4] |
| Solubility | Soluble in DMSO and water (>5 mg/mL)[4][5] |
Personal Protective Equipment (PPE) When Handling this compound:
Before proceeding with any disposal procedures, ensure that the appropriate Personal Protective Equipment is worn to minimize exposure and ensure safety.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form to avoid inhalation.[4]
-
Lab Coat: A standard laboratory coat should be worn.
Step-by-Step Disposal Procedures:
The following procedures are based on general guidelines for the disposal of non-controlled research pharmaceuticals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Step 1: Deactivation of this compound
For small quantities of unused this compound, the primary goal is to render the compound non-recoverable. This can be achieved by mixing it with an inert and undesirable substance.
-
Remove from Original Container: Carefully transfer the this compound from its original packaging.
-
Mix with an Inert Substance: In a sealable plastic bag or a designated waste container, mix the this compound (in its solid or liquid form) with an unappealing substance such as:
-
Used coffee grounds
-
Cat litter
-
Dirt or sand
-
-
Do Not Crush: Avoid crushing tablets or capsules to prevent aerosolization of the compound.[9][10]
Step 2: Final Disposal
Once the this compound has been deactivated, it can be disposed of in the regular trash, provided it is not classified as hazardous waste by your local regulations.
-
Seal the Container: Securely seal the plastic bag or container containing the mixture.
-
Dispose in Trash: Place the sealed container in a municipal solid waste bin.
-
Remove Personal Information: If disposing of the original container, ensure all personal or identifying information is removed or blacked out before recycling or discarding it.[9]
Alternative Disposal Method: Drug Take-Back Programs
The most environmentally sound method for disposing of unused medicines is through a drug take-back program.[10][11] These programs ensure that the pharmaceutical waste is disposed of in a manner that prevents environmental contamination. Contact your local pharmacy or law enforcement agency to inquire about available take-back programs in your area.
Experimental Protocols Generating this compound Waste:
Waste generated from experimental procedures involving this compound should be handled as chemical waste.
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a designated, labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated solid chemical waste container.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any other chemicals present in the waste stream.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.
This compound Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Researchers and laboratory personnel must adhere to the specific disposal requirements and regulations set forth by their institution and local authorities. If a Safety Data Sheet for this compound becomes available, its instructions should supersede the general guidance provided here.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Cas 21102-95-4,this compound DIHYDROCHLORIDE | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound dihydrochloride ≥98% (HPLC), solid | 21102-95-4 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Bmy-7378 | C22H33Cl2N3O3 | CID 210172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling BMY 7378
Essential Safety and Handling Guide for BMY 7378
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or latex gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | Dust Mask | A type N95 (US) or equivalent dust mask should be used to prevent inhalation of fine particles. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and to prevent accidental exposure.
| Parameter | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. Avoid direct contact with skin and eyes. |
| Storage (Short-term) | Store at room temperature in a dry, dark place. |
| Storage (Long-term) | For long-term stability, it is recommended to store this compound at -20°C. |
| Container | Keep the container tightly sealed to prevent contamination and absorption of moisture. |
Disposal Plan
As a solid chemical waste, this compound and any contaminated materials must be disposed of following established laboratory and institutional protocols for chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Place in a clearly labeled, sealed, and puncture-proof container designated for solid chemical waste.[1][2] |
| Contaminated Materials | Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be collected in a designated, sealed waste bag.[1] |
| Waste Collection | Arrange for collection by your institution's certified hazardous waste disposal service. Do not dispose of in regular trash or down the drain.[1][3][4] |
Experimental Protocols and Signaling Pathways
This compound Signaling Pathway
This compound exhibits a dual mechanism of action, acting as a selective antagonist at the α1D-adrenergic receptor and a partial agonist at the 5-HT1A serotonin (B10506) receptor. This dual activity is a key aspect of its pharmacological profile.
Caption: Dual signaling pathways of this compound.
General In Vitro Antagonist Assay Workflow
The following provides a generalized workflow for an in vitro antagonist assay, which can be adapted for studying the effects of this compound on its target receptors. This protocol is for illustrative purposes and should be optimized for specific experimental conditions.[5][6][7]
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. [Table, Guidelines and Sample Protocol for Antagonist Assays]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
